Roxindole Hydrochloride

Catalog No.
S004222
CAS No.
108050-82-4
M.F
C23H27ClN2O
M. Wt
382.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxindole Hydrochloride

CAS Number

108050-82-4

Product Name

Roxindole Hydrochloride

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride

Molecular Formula

C23H27ClN2O

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H

InChI Key

ZCEPVNSWLLJECX-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol, 5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate, EMD 49980, EMD-49980, roxindol, roxindole, roxindole hydrochloride, roxindole mesylate, roxindole monohydrochloride

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl

The exact mass of the compound Roxindole hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is roxindole hydrochloride EMD 49980

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile

Roxindole exhibits high-affinity binding across several receptor targets. The following table details its binding affinity (pKi values) for human receptors. A higher pKi value indicates stronger binding.

Target Receptor pKi Value
5-HT1A 9.42 [1] [2] [3]
Dopamine D3 8.93 [1] [2] [3]
Dopamine D2 8.55 [1] [2] [3]
Dopamine D4 8.23 [1] [2] [3]
5-HT1D 7.05 [1] [3]
5-HT1B 6.00 [1] [3]
Serotonin Transporter (SERT) IC50 = 1.4 nM [4]

Detailed Experimental Protocols & Findings

The characterization of roxindole's profile is based on established in vitro and in vivo experimental models.

In Vitro Receptor Binding Assays
  • Objective: To determine the affinity of roxindole for cloned human dopamine and serotonin receptors.
  • Methodology: Cells (e.g., COS-7) are transfected to express the human receptor of interest. Competition binding experiments are performed where the test compound (roxindole) competes with a known radioactively labeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) for binding to the receptor. The concentration of roxindole that inhibits 50% of the specific binding of the radioactive ligand is used to calculate the pKi value, a measure of binding affinity [2] [5].
  • Key Finding: The high affinity for 5-HT1A and dopamine D2-like receptors (D2, D3, D4) confirms its dual agonist action at these sites [1] [2].
In Vivo Functional Studies in Rodents
  • Presynaptic Dopamine Autoreceptor Activity (D2)

    • Model: Inhibition of gamma-butyrolactone (GBL)-induced DOPA accumulation in the rat striatum [6].
    • Protocol: Rats are pretreated with a decarboxylase inhibitor. GBL is administered to increase DOPA accumulation by disrupting neuronal feedback. Roxindole is administered, and its agonist action at presynaptic autoreceptors inhibits dopamine synthesis, measured as a reduction in DOPA accumulation [6].
    • Key Finding: Roxindole potently antagonized this effect with an ED50 of 0.29 μmol/kg in the striatum, demonstrating potent presynaptic D2 agonism [6].
  • Antipsychotic and Antidepressant Efficacy Models

    • Conditioned Avoidance Response (CAR) in Rats
      • Protocol: Rats are trained to avoid a foot shock by moving to another compartment upon a signal. Effective antipsychotic agents typically inhibit this avoidance response [7] [2].
      • Key Finding: Roxindole inhibited the CAR with an ED50 of 1.5 mg/kg s.c., indicating potential antipsychotic activity [7] [2].
    • Forced Swim Test (FST) in Rats
      • Protocol: Rats or mice are placed in an inescapable water tank, and the immobility time is measured. Antidepressant compounds typically reduce immobility time [8].
      • Key Finding: Roxindole reduced immobility time in the FST, demonstrating antidepressant-like activity [8].
  • Mechanism of Action on Serotonin System

    • Model: Inhibition of 5-HTP accumulation in the rat nucleus raphe [6].
    • Protocol: Animals are pretreated with a decarboxylase inhibitor. Roxindole is administered, and its action on somatodendritic 5-HT1A autoreceptors in the raphe nucleus reduces serotonin synthesis, measured as a decrease in 5-HTP accumulation [6].
    • Key Finding: Roxindole inhibited 5-HTP accumulation, confirming an agonist effect on 5-HT1A receptors in vivo [6].

Proposed Mechanism of Action and Signaling Pathways

Roxindole's unique pharmacological profile results from its combined actions on dopamine and serotonin systems, as illustrated in the following signaling pathway.

G cluster_dopamine Dopamine System cluster_serotonin Serotonin System Roxindole Roxindole (EMD 49980) D2_Auto D2 Autoreceptor (Pre-synaptic) Roxindole->D2_Auto Potent Agonist D2_Post D2/D3/D4 Receptors (Post-synaptic) Roxindole->D2_Post Weak Partial Agonist SERT Serotonin Transporter (SERT) Roxindole->SERT Potent Inhibitor (IC₅₀ = 1.4 nM) HT1A_Post 5-HT1A Receptors (Post-synaptic) Roxindole->HT1A_Post High-Affinity Agonist HT1A_Auto 5-HT1A Autoreceptor (Pre-synaptic) Roxindole->HT1A_Auto Agonist DA_Release Reduced Dopamine Synthesis & Release D2_Auto->DA_Release Low_EPS Low Extrapyramidal Side-Effect (EPS) Risk D2_Post->Low_EPS Antipsychotic Modest Antipsychotic Effect Reduced Positive Symptoms? DA_Release->Antipsychotic Antidepressant_DA Stabilized Dopamine Activity (Potential Antidepressant) DA_Release->Antidepressant_DA Anxiolytic Anxiolytic & Antidepressant Effects SERT_Inhib Increased Synaptic 5-HT SERT->SERT_Inhib Net_5HT_Effect Complex Modulation of 5-HT Signaling HT1A_Auto->Net_5HT_Effect  Initial Feedback Inhibition SERT_Inhib->Net_5HT_Effect Net_5HT_Effect->Anxiolytic

Integrated dopaminergic and serotonergic mechanisms of action of Roxindole.

Conclusion for Researchers

Roxindole hydrochloride represents a pharmacologically distinct compound due to its selective presynaptic D2 autoreceptor agonism combined with 5-HT1A receptor agonism and SERT inhibition. This multi-target mechanism differentiates it from classical antipsychotics and SSRIs.

Clinical trials demonstrated its limited efficacy for core positive symptoms of schizophrenia but revealed unexpected potent and rapid antidepressant and anxiolytic effects [4] [9]. Subsequent research confirmed its antidepressant-like profile in preclinical models [8]. Its weak partial agonism at postsynaptic D2 receptors is credited for its low propensity to induce extrapyramidal side effects [4] [8].

For research purposes, its primary value lies in its utility as a tool compound for investigating the interplay between dopamine and serotonin systems in psychiatric disorders and for exploring therapeutic strategies that target presynaptic monoaminergic regulation.

References

roxindole hydrochloride pharmacology and neuropharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Receptor Profile

Roxindole has a complex multi-receptor profile. The table below summarizes its key pharmacological actions based on in vitro and in vivo studies [1] [2] [3].

Receptor/System Action Functional Consequences & Notes
Dopamine D2 Autoreceptors Agonist (preferentially at presynaptic sites) [3] Reduces dopamine synthesis and release; believed to underlie its antipsychotic and potential antiparkinsonian properties [1] [3].
Dopamine D2 Postsynaptic Receptors Partial Agonist [3] Antagonizes apomorphine- and amphetamine-induced stereotypy [1].
Serotonin Transporter (SERT) Inhibitor (IC₅₀ = 1.4 nM) [3] Potentiates serotoninergic activity; contributes to its antidepressant efficacy [2] [3].
Serotonin 5-HT1A Receptor Agonist [4] [3] Contributes to neuroendocrine effects; partly antagonizes the 5-HT1A syndrome induced by 8-OH-DPAT [2].
Serotonin 5-HT2A Receptor Antagonist [2] [3] Antagonizes fenfluramine-induced hyperthermia; may contribute to a favorable side-effect profile [2].

This mechanism can be visualized in the following signaling pathway diagram:

roxindole_mechanism cluster_dopamine Dopamine System cluster_serotonin Serotonin System Roxindole Roxindole Post_D2 Postsynaptic D2 Receptor Roxindole->Post_D2 Partial Agonist Auto_D2 Presynaptic D2 Autoreceptor Roxindole->Auto_D2 Agonist SERT Serotonin Transporter (SERT) Roxindole->SERT Inhibitor Rec_5HT1A 5-HT1A Receptor Roxindole->Rec_5HT1A Agonist Rec_5HT2A 5-HT2A Receptor Roxindole->Rec_5HT2A Antagonist DA_Release Dopamine Release DA_Synthesis Dopamine Synthesis Auto_D2->DA_Release Inhibits Auto_D2->DA_Synthesis Inhibits 5-HT_Levels Synaptic Serotonin SERT->5-HT_Levels Reuptake

Roxindole's multi-target mechanism on dopamine and serotonin systems.

Functional Neuropharmacological Effects

In vivo animal studies (primarily in male Wistar rats and Albino Swiss mice) characterize the functional effects of roxindole [1]:

Experimental Model / Test Effect of Roxindole Interpretation
Locomotor Activity Low doses: decrease. High doses: no hyperactivity or stereotypy [1]. Preferential autoreceptor agonism limits dopamine excess.
Amphetamine-induced hyperlocomotion Antagonized [1]. Indicates antidopaminergic (antipsychotic) activity.
Apomorphine-induced climbing Antagonized [1]. Further demonstrates postsynaptic D2 receptor blockade.
Quinpirole-induced hyperlocomotion Inhibited [1]. Suggests activity at dopamine D2/D3 receptors.
Reserpine-induced akinesia Antagonized [1]. Suggests potential antiparkinsonian activity.
Haloperidol-induced catalepsy Antagonized [1]. Predicts low extrapyramidal side effects in humans.
Forced Swimming Test Reduced immobility time [1]. Indicates antidepressant-like activity.
Repeated Administration Potentiated D-amphetamine hyperlocomotion [1]. Suggests neural adaptation, a property shared with antidepressants.

The experimental workflow for profiling an investigational drug like roxindole typically involves several stages, as shown below:

roxindole_workflow InVitro In Vitro Profiling (Receptor Binding, Functional Assays) InVivo In Vivo Characterization (Locomotor Activity, Behavioral Tests) InVitro->InVivo Identifies Candidate & Mechanism Neuro Neuroendocrine Studies (Hormone Secretion in Patients) InVivo->Neuro Confirms In Vivo Efficacy Clinical Clinical Trials (Schizophrenia, Depression, Parkinson's Disease) Neuro->Clinical Evaluates Mode of Action in Humans

A generalized workflow for preclinical and clinical neuropharmacological profiling.

Clinical and Neuroendocrine Profile

Although initially developed for schizophrenia, roxindole's clinical efficacy for psychosis was modest. It was unexpectedly found to produce potent and rapid antidepressant and anxiolytic effects, leading to its investigation for major depression [3]. It has also been studied for Parkinson's disease and prolactinoma [3].

A key clinical study in schizophrenic patients evaluated the neuroendocrine effects of 28 days of roxindole treatment [4]:

  • Prolactin: Basal and TRH-stimulated prolactin secretion were significantly reduced to 26.4% and 22.8% of baseline, respectively. This strong suppression is consistent with D2 receptor agonism in the pituitary.
  • Growth Hormone (GH): Basal GH secretion was non-significantly elevated, while TRH-stimulated GH release increased nearly 3-fold.
  • Other Hormones: TSH, LH, and cortisol levels were not significantly affected.

The results indicate that roxindole's dopaminergic actions prevail over its serotonergic effects in regulating anterior pituitary hormone secretion [4].

Experimental Protocols for Key Assays

Here are the methodologies for some of the core experiments used to characterize roxindole.

  • Forced Swimming Test (FST): The test was conducted with rats or mice placed in cylindrical containers filled with water. The duration of immobility (floating) is recorded. A significant reduction in immobility time after roxindole administration is interpreted as an antidepressant-like effect [1].
  • Locomotor Activity and Stereotypy: Locomotor activity was measured in automated activity cages. Amphetamine-induced hyperlocomotion was used to model psychosis. Roxindole's ability to inhibit this response indicates antipsychotic potential. The absence of stereotyped behaviors (repetitive movements) at high doses suggests a lack of direct postsynaptic dopamine overstimulation [1].
  • Neuroendocrine Studies (Human): In a clinical trial, schizophrenic patients were treated with roxindole for 28 days. Blood samples were taken to measure basal levels of prolactin, TSH, GH, LH, and cortisol. A TRH (thyrotropin-releasing hormone) challenge test was performed before and after treatment to assess the responsiveness of the pituitary gland [4].

References

roxindole hydrochloride dopamine D2 receptor affinity pKi

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Receptor Binding and Functional Data

The core data on roxindole hydrochloride's affinity and efficacy comes from a 1999 study on recombinant human receptors [1]. The tables below summarize the key quantitative findings.

Table 1: Receptor Binding Affinity (pKi) and Functional Agonist Efficacy of Roxindole

Receptor Affinity (pKi) Affinity Classification [2] Functional Agonist Efficacy (Emax, % relative to native transmitter) Potency (pEC50)
Dopamine hD3 8.93 High 30.0% (Partial Agonist) 9.23
Dopamine hD2 (short) 8.55 High 10.5% (Weak Agonist) 7.88
Dopamine hD4 (4-repeat) 8.23 High 35.1% (Partial Agonist) 7.69
Serotonin h5-HT1A 9.42 Very High 59.6% (Partial Agonist) Not Provided
Serotonin h5-HT1D 7.05 Low 13.7% (Weak Agonist) Not Provided
Serotonin h5-HT1B 6.00 Insignificant 27.1% (Weak Agonist) Not Provided

Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates greater binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. Emax is the maximum effect, expressed as a percentage of the effect produced by dopamine or serotonin (5-HT).

Table 2: Functional Antagonist Activity of Roxindole

Receptor Functional Antagonist Activity (pkappaB)
Dopamine hD2 9.05 (potently blocked dopamine-stimulated activity)
Serotonin h5-HT1A 9.28 (blocked by selective antagonist WAY 100,635)

The data shows that roxindole is a high-affinity partial agonist at dopamine D3 and serotonin 5-HT1A receptors, with its action at the D2 receptor being more complex [1]. It exhibits functional selectivity, acting as a weak partial agonist at D2 receptors while also potently blocking the stimulating effects of dopamine, which aligns with its characterization as a dopamine D2 autoreceptor agonist [3].

Experimental Protocols from Key Studies

The quantitative data in the previous section was generated using standard radioligand binding and functional assays.

Receptor Binding Affinity Assay (pKi Values)

The protocol to determine the affinity (pKi) of roxindole for various dopamine and serotonin receptors was as follows [1]:

  • Objective: To measure the equilibrium inhibition constant (Ki) of roxindole for displacing a radioactively labeled ligand bound to specific receptors.
  • Key Materials: Recombinant human dopamine (hD2, hD3, hD4) and serotonin (h5-HT1A, h5-HT1B, h5-HT1D) receptors.
  • Methodology: Competition binding assays were performed. Cell membranes expressing the target receptors were incubated with a fixed concentration of a radioactive ligand specific to that receptor and increasing concentrations of unlabeled roxindole.
  • Data Analysis: The concentration of roxindole that displaced 50% of the specific radioactive binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, and the pKi value (-logKi) was reported.
Functional Agonist/Efficacy Assay ([³⁵S]GTPγS Binding)

The protocol to determine if roxindole activates the receptors (efficacy, Emax) and its potency (pEC50) was as follows [1]:

  • Objective: To measure the functional activation of a G-protein-coupled receptor by quantifying the binding of a non-hydrolyzable analog of GTP.
  • Key Materials: Recombinant human receptors, [³⁵S]GTPγS (guanosine 5'-O-[gamma-thio]triphosphate), a radioactive nucleotide.
  • Methodology: Cell membranes expressing the target receptor were incubated with various concentrations of roxindole (or a reference agonist like dopamine) in the presence of [³⁵S]GTPγS. Agonist binding stimulates the receptor to recruit G-proteins, which then bind the [³⁵S]GTPγS.
  • Data Analysis: The amount of bound [³⁵S]GTPγS was measured. The concentration of roxindole that produced 50% of its own maximal response (EC50) was determined, and the pEC50 (-logEC50) was reported. Its maximal effect (Emax) was expressed as a percentage of the response elicited by a full agonist (dopamine or serotonin).
Functional Antagonist Assay (pkappaB)

The protocol to confirm roxindole's antagonist activity at the D2 receptor was as follows [1]:

  • Objective: To measure the ability of roxindole to block the effect of a known agonist.
  • Methodology: In the [³⁵S]GTPγS binding assay setup, a concentration of roxindole (e.g., 100 nM) was tested for its ability to inhibit the response stimulated by dopamine.
  • Data Analysis: The apparent dissociation constant for antagonism (pkappaB) was calculated, confirming roxindole's potent blocking action at the D2 receptor.

Pharmacological Profile and Signaling Pathways

Roxindole is a multifaceted compound with a mechanism of action that extends beyond simple receptor binding. Its potential antidepressant properties are linked to the activation of D3 and 5-HT1A receptors [1]. The diagram below synthesizes its complex pharmacological profile and the associated signaling pathways based on the experimental data.

G Roxindole Pharmacological Profile and Signaling cluster_receptors Primary High-Affinity Targets cluster_secondary Secondary Targets cluster_effects Observed In Vivo Effects Roxindole Roxindole D3 Dopamine D3 (Partial Agonist) Roxindole->D3 D2 Dopamine D2 (Weak Agonist / Antagonist) Roxindole->D2 5HT1A Serotonin 5-HT1A (Partial Agonist) Roxindole->5HT1A D4 Dopamine D4 (Partial Agonist) Roxindole->D4 SERT Serotonin Transporter (SERT) (Inhibitor) Roxindole->SERT Antidepressant Antidepressant Activity D3->Antidepressant DA Autoreceptor DA Autoreceptor Agonism D2->DA Autoreceptor 5HT1A->Antidepressant SERT->Antidepressant Antipsychotic Atypical Antipsychotic-like Profile DA Autoreceptor->Antipsychotic No Catalepsy No Catalepsy Antipsychotic->No Catalepsy

Roxindole's multi-receptor profile and integrated pharmacological effects.

Implications for Drug Development

Roxindole's unique profile offers insights for designing novel psychotropic drugs [1] [3]:

  • Targeting D3/D2/5-HT1A for Antidepressant Effects: The synergistic action of D3 autoreceptor agonism, 5-HT1A partial agonism, and 5-HT reuptake inhibition presents a compelling multi-target strategy for treating depression.
  • Atypical Antipsychotic Potential: Roxindole inhibits conditioned avoidance response and apomorphine-induced behaviors like haloperidol, but crucially does not induce catalepsy in rats and mice [3]. This separation of antipsychotic efficacy from motor side effects is a hallmark of atypical antipsychotics and is linked to its high selectivity for autoreceptors and 5-HT1A activity.

References

roxindole hydrochloride 5-HT1A receptor agonist activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile of Roxindole

The tables below summarize the key quantitative data on Roxindole's receptor binding affinity and its functional efficacy.

Table 1: Receptor Binding Affinity (pKi) of Roxindole [1] pKi is the negative logarithm of the inhibition constant; a higher value indicates greater binding affinity.

Receptor Subtype pKi Value
5-HT1A 9.42
Dopamine D3 8.93
Dopamine D2 (short isoform) 8.55
Dopamine D4 (4-repeat isoform) 8.23
5-HT1D 7.05
5-HT1B 6.00

Table 2: Functional Agonist Efficacy of Roxindole [1] Efficacy (Emax) is expressed as a percentage of the response elicited by the full native agonist (Serotonin for 5-HT receptors, Dopamine for D2-like receptors).

Receptor Subtype Potency (pEC50) Efficacy (Emax)
5-HT1A Not Specified 59.6%
Dopamine D3 9.23 30.0%
Dopamine D4 7.69 35.1%
Dopamine D2 7.88 10.5%
5-HT1B Not Specified 27.1%
5-HT1D Not Specified 13.7%

Experimental Protocols and Functional Characterization

The key findings on Roxindole's 5-HT1A activity are derived from specific experimental methodologies:

  • Receptor Binding and Functional [³⁵S]GTPγS Assays: The primary data on affinity (pKi) and functional efficacy (Emax) were obtained using recombinant human receptors expressed in cell lines [1]. The [³⁵S]GTPγS binding assay measures receptor activation by quantifying the binding of a radioactive analog of GTP to G-proteins. An increase in binding indicates agonist-induced receptor activation. In these studies, Roxindole behaved as a high-affinity partial agonist at the human 5-HT1A receptor. Its effects were potently blocked by the selective 5-HT1A antagonist WAY 100,635, confirming the specificity of its action [1].

  • In Vivo Functional Studies in Rodents: Earlier in vivo studies in rats and mice helped characterize Roxindole's complex interaction with the serotonin system [2] [3]:

    • 5-HT1A Activity: Roxindole did not induce the "5-HT1A syndrome" (flat body posture, forepaw treading) but partly antagonized this syndrome when it was evoked by the 5-HT1A agonist 8-OH-DPAT. It also induced hypothermia that was antagonized by pindolol, suggesting a 5-HT1A-related mechanism [2].
    • Other Serotonergic Actions: The compound was found to inhibit serotonin (5-HT) uptake and demonstrate 5-HT2A receptor antagonistic activity. The data also suggested a potential 5-HT1B agonistic activity [2] [3].

Signaling Pathways and Putative Mechanisms

Roxindole's multifaceted profile suggests it influences several signaling pathways. The following diagram synthesizes its primary mechanisms of action based on the available studies and general 5-HT1A receptor pharmacology [2] [4] [1].

Roxindole's multi-receptor profile influences serotonin and dopamine systems via 5-HT1A partial agonism, 5-HT reuptake inhibition, and D2/D3 modulation.

Therapeutic Implications and Research Context

The complex pharmacological profile of Roxindole underpins its investigated therapeutic potential:

  • Antidepressant and Antipsychotic Potential: Roxindole was developed as a candidate for treating schizophrenia and depression [2] [1] [5]. Its proposed mechanism involves a combination of presynaptic dopamine autoreceptor agonism (to reduce potentially hyperactive dopaminergic signaling) and 5-HT1A receptor partial agonism, which is a recognized target for novel antidepressants and anxiolytics [4]. Activation of 5-HT1A receptors, particularly postsynaptic ones, is associated with antidepressant and anxiolytic effects, and may enhance prefrontal cortex dopamine release, which could address negative symptoms and cognitive deficits [4].
  • The Challenge of Translational Research: The case of Roxindole highlights the challenges of CNS drug development. A 2024 review emphasizes that the lack of target specificity for many older 5-HT1A agonists has been a barrier to progress [6]. The field is now moving towards developing biased agonists that selectively activate specific intracellular signaling pathways downstream of the 5-HT1A receptor, which could lead to more targeted therapeutics with better side-effect profiles [6].

References

Quantitative Pharmacological Profile of Roxindole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Notes / Experimental System
SERT Inhibition (IC₅₀) 1.4 nM Serotonin transporter (SERT); inhibits 5-HT uptake [1].
5-HT1A Receptor (Ki) 0.9 nM IC₅₀ value reported by one supplier [2].
5-HT1A Receptor (pKi) 9.42 Ki ≈ 0.038 nM; recombinant human receptors [3] [4] [5].
Dopamine D2 Receptor (pKi) 8.55 Ki ≈ 2.82 nM; recombinant human receptors [3] [4] [5].
Dopamine D3 Receptor (pKi) 8.93 Ki ≈ 0.117 nM; recombinant human receptors [3] [4] [5].
Dopamine D4 Receptor (pKi) 8.23 Ki ≈ 5.89 nM; recombinant human receptors [3] [4] [5].
5-HT1B Receptor (pKi) 6.00 Ki ≈ 1000 nM; recombinant human receptors [3] [4] [5].
5-HT1D Receptor (pKi) 7.05 Ki ≈ 89.1 nM; recombinant human receptors [3] [4] [5].

Functional Efficacy of Roxindole at Key Receptors

Receptor Action Experimental Details
Dopamine D2 Weak Partial Agonist / Functional Antagonist In [[³⁵S]]GTPγS binding assays, Emax = 10.5% relative to dopamine; potently blocks dopamine-stimulated signaling (pκB = 9.05) [4].
Dopamine D3 Partial Agonist In [[³⁵S]]GTPγS binding assays, Emax = 30.0% relative to dopamine [4].
Dopamine D4 Partial Agonist In [[³⁵S]]GTPγS binding assays, Emax = 35.1% relative to dopamine [4].
5-HT1A Partial Agonist In [[³⁵S]]GTPγS binding assays, Emax = 59.6% relative to serotonin. Effect blocked by antagonist WAY 100,635 [4].

Mechanism of Action and Experimental Data

Roxindole hydrochloride (EMD 49980) has a complex mechanism of action relevant to antidepressant and potential antipsychotic effects. It functions as a potent serotonin reuptake inhibitor and exhibits a multifaceted receptor profile, acting as a partial agonist with varying efficacy across dopamine and serotonin receptors [1] [6]. Its high affinity and partial agonist activity at 5-HT₁A and D₃ receptors are considered significant contributors to its antidepressant properties [4].

roxindole_mechanism Rox Roxindole HCl SERT Serotonin Transporter (SERT) Rox->SERT Inhibits IC₅₀ = 1.4 nM D2 Dopamine D₂ Receptor Rox->D2 Weak Partial Agonist D3 Dopamine D₃ Receptor Rox->D3 Partial Agonist HT1A Serotonin 5-HT₁A Receptor Rox->HT1A Partial Agonist Ki ≈ 0.038 nM

Figure 1: Core mechanism of action of this compound, showcasing its primary molecular targets.

In Vivo Pharmacological Effects

In vivo studies in rodents characterize Roxindole as a compound with antipsychotic and antidepressant activities [2]. Key behavioral findings include:

  • Inhibition of dopamine-mediated behaviors: Inhibits apomorphine-induced climbing in mice (ED₅₀ = 1.4 mg/kg s.c.) and stereotyped behavior in rats (ED₅₀ = 0.65 mg/kg s.c.) [2].
  • Effects on the serotonin system: At doses of 1-10 mg/kg (s.c.), it antagonizes certain behavioral effects induced by the 5-HT₁A agonist 8-OH-DPAT in rats, without inducing the "5-HT syndrome" itself [2] [6].

Key Experimental Protocols for Reference

For researchers, understanding the foundational experiments that defined Roxindole's profile is critical. Key methodologies from the literature include:

  • Receptor Binding and [[³⁵S]]GTPγS Functional Assays: These determined roxindole's affinity (pKi) and functional efficacy (Emax and pEC₅₀) at cloned human dopamine D₂, D₃, D₄ and serotonin 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors. Membranes from transfected cells were used in radioligand binding and [[³⁵S]]GTPγS binding assays to measure G-protein activation [4].
  • In Vivo Behavioral Tests: Key studies include:
    • Apomorphine antagonism: Measuring inhibition of apomorphine-induced climbing in mice and stereotypy in rats to demonstrate central dopamine antagonism (a property of many antipsychotics) [2].
    • 5-HT₁A interaction studies: Investigating the compound's ability to antagonize behavioral syndromes (e.g., flat body posture, forepaw treading) and hypothermia induced by the selective 5-HT₁A agonist 8-OH-DPAT in rats and mice [2] [6].

G A In Vitro Characterization B Receptor Binding Assays A->B C [³⁵S]GTPγS Functional Assays A->C D In Vivo Behavioral Profiling E Dopamine-Mediated Behavior D->E F Serotonin System Interaction D->F

Figure 2: Key experimental workflows for characterizing Roxindole's pharmacological profile.

Research Considerations

  • Multi-Target Profile: Roxindole's interest lies in its combined SERT inhibition and D₂/D₃/5-HT₁A partial agonism, a profile now explored in modern multi-target antidepressants [7].
  • Functional Selectivity: It exhibits functional selectivity at dopamine receptors, showing preferential activity at autoreceptors and higher potency/efficacy at D₃ versus D₂ receptors [1] [4].
  • Species and System: All quantitative binding and functional data referenced are from recombinant human receptors [4].

References

roxindole hydrochloride in Parkinson's disease research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Roxindole's mechanism of action is complex, involving multiple receptor systems. The table below summarizes its key pharmacological activities based on in vitro and animal studies.

Pharmacological Action Receptor/System Targeted Functional Effect Research Significance / Rationale for PD
Dopamine D2 Receptor Partial Agonism [1] Dopamine D2 (primarily autoreceptors) [1] Modulates dopamine release; "selective" autoreceptor agonist [1] Potential to normalize dopamine signaling with a lower risk of side effects like dyskinesias compared to full agonists.
Serotonin Reuptake Inhibition [1] Serotonin Transporter (SERT) [1] Increases synaptic serotonin levels (IC50 = 1.4 nM) [1] May address non-motor symptoms of PD, such as depression, which is highly prevalent in patients [2].
5-HT1A Receptor Agonism [1] [3] Serotonin 5-HT1A receptor [1] May contribute to anxiolytic and antidepressant effects [1] [3] Could provide benefits for mood and anxiety symptoms in PD.
Additional Receptor Activities [1] Dopamine D3, D4; Serotonin 5-HT1B, 5-HT1D [1] Agonist at these sites; weaker activity at 5-HT1B/1D [1] The overall clinical impact of activity at these receptors in PD is less clear and was not the primary focus of research.

The following diagram illustrates the core signaling pathways influenced by roxindole's action on the dopamine D2 receptor, which is central to its proposed mechanism in Parkinson's disease.

G cluster_receptor Dopamine D2 Receptor (GPCR) cluster_GRK GRK-Mediated Regulation cluster_Gprotein G Protein Signaling Roxindole Roxindole D2R D2R Roxindole->D2R GRK GRK D2R->GRK Agonist Binding D2R->GRK Gi Gαi/o Protein D2R->Gi Agonist Binding D2R->Gi ArrestinRec β-Arrestin Recruitment GRK->ArrestinRec Receptor Phosphorylation GRK->ArrestinRec Internalization Receptor Internalization ArrestinRec->Internalization ArrestinRec->Internalization cAMP Inhibition of Adenylate Cyclase Reduced cAMP Production Gi->cAMP Gi->cAMP

D2 receptor signaling and regulation pathways. Roxindole, as a D2 receptor partial agonist, influences both G protein-mediated signaling (inhibiting cAMP production) and GRK/β-arrestin-mediated pathways that regulate receptor desensitization and internalization [4].

Clinical Research and Trial Data

Clinical investigation of roxindole in Parkinson's disease was limited and occurred decades ago. The primary rationale was its action as a dopamine autoreceptor agonist and partial agonist, which was theorized to provide a more stable dopaminergic effect.

Study Focus / Outcome Key Findings Implications for PD Research
Parkinson's Disease Therapy [1] A study investigated roxindole as a "partial dopamine agonist" for treating PD symptoms [1]. Suggested potential for symptomatic treatment, but development was not pursued extensively.
Prolactinoma Therapy [1] Research explored its use for prolactinoma, a pituitary tumor, leveraging its dopaminergic activity [1]. Confirmed central D2 receptor engagement and its functional endocrine effects.
Antidepressant Effects [1] [3] In an open-label trial for major depression, 8 of 12 patients showed significant improvement, with a remarkably rapid onset of action in some cases (within 1-2 weeks) [3]. Highly relevant for PD, as depression is a common and debilitating non-motor symptom. Its rapid action is a particularly desirable clinical feature [2].
Current Status [1] The drug was never marketed and is not available for clinical use [1]. Highlights that while scientifically interesting, its development for PD and other indications was halted.

Experimental Protocols for D2 Receptor Research

Much of the modern research on drugs like roxindole involves detailed studies of receptor signaling and regulation. The following workflow is based on contemporary GPCR pharmacology methods used to characterize D2 receptor agonists [4].

G cluster_cells Common Model: HEK293 cells stably expressing HA-tagged hD2R Start 1. Cell Model Preparation A 2. Ligand Stimulation • Apply agonist (e.g., Roxindole) • Vary concentration/time Start->A B 3. Phosphorylation Analysis • Use phosphosite-specific antibodies • e.g., for ICL3 GRK sites A->B A->B C 4. Downstream Signaling Assays • G protein activation (e.g., cAMP, BRET) • β-arrestin recruitment (e.g., BRET) B->C B->C D 5. Data Integration • Correlate phosphorylation with signaling outputs • Profile ligand bias C->D C->D

Workflow for profiling D2 receptor agonist signaling. This process involves stimulating recombinant receptors, measuring phosphorylation and downstream pathways, and integrating data to understand ligand effects, as used in studies profiling roxindole and other agonists [4].

Key methodological details include:

  • Cell Model: Studies often use Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human D2 receptor (often with an HA-tag for detection) [4].
  • Ligand Stimulation: Cells are treated with the agonist (e.g., roxindole) at varying concentrations and for different durations to observe time-dependent and dose-dependent effects [4].
  • Phosphorylation Measurement: This is a key step. Researchers use novel phosphosite-specific antibodies that recognize specific GRK-phosphorylated serine/threonine residues within the third intracellular loop (ICL3) of the D2 receptor to precisely map receptor regulation [4].
  • Signaling Assays:
    • G Protein Activation: Can be measured using assays that monitor the inhibition of forskolin-stimulated cAMP production or by more modern Bioluminescence Resonance Energy Transfer (BRET) assays that directly monitor G protein subunit dissociation [4].
    • β-Arrestin Recruitment: Also commonly quantified using BRET assays, where the D2 receptor is tagged with a luciferase (donor) and β-arrestin is tagged with a fluorescent protein (acceptor). Ligand-induced interaction brings the tags close, producing a BRET signal [4].

Research Context and Alternative Pathways

Roxindole research reflects a historical approach to modulating dopamine systems. Current Parkinson's disease research has shifted toward disease-modifying strategies targeting underlying pathology, such as proteins related to GBA1 gene mutations (e.g., ambroxol trials) [5] [6] [7] and alpha-synuclein aggregation [8].

The clinical finding that roxindole's antidepressant efficacy sometimes surpassed its antipsychotic efficacy [1] underscores that targeting dopamine and serotonin systems can have diverse and unexpected clinical outcomes, reinforcing the need for rigorous, targeted trials.

References

roxindole hydrochloride solubility DMSO and saline preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Overview

The table below summarizes the available quantitative solubility data for roxindole hydrochloride.

Solvent Solubility Conditions / Notes
DMSO 19.15 mg/mL [1] [2] -
DMSO 50 mg/mL (130.57 mM) [3] [4] With gentle warming; sonication recommended [3] [5] [4]
Water 1 mg/mL (2.61 mM) [3] [4] Ultrasonic, warming, and heat to 60°C recommended [3] [4]
Saline Information Missing See protocols below for formulations using saline as a component.

Experimental Protocols

Here are detailed methodologies for preparing stock and working solutions for in vivo experiments, based on the searched information.

Preparation of Stock Solutions

DMSO Stock Solution (Recommended)

  • Procedure: Dissolve this compound in DMSO to a final concentration of 20-50 mg/mL.
  • Handling: Gentle warming and brief sonication are recommended to aid dissolution due to the high concentration [3] [5] [4].
  • Storage: Aliquot and store the stock solution at -20°C or -80°C, protected from light and under an inert atmosphere like nitrogen to maximize stability. Avoid repeated freeze-thaw cycles [3] [4].
Preparation of In Vivo Formulations

Since the solubility of this compound in saline alone is not specified, the following protocols use saline as a diluent in combination with other agents to create a solution suitable for administration. These protocols are adapted from supplier recommendations [3] [4].

Protocol 1: DMSO/PEG300/Tween 80/Saline This protocol yields a clear solution of at least 2.08 mg/mL.

  • Prepare a 10% DMSO stock solution.
  • Add 40% PEG300 and mix evenly.
  • Add 5% Tween-80 and mix evenly.
  • Add 45% Saline to adjust to the final volume and mix evenly until clear.
  • Example: To make 1 mL, add 100 µL of 20.8 mg/mL DMSO stock to 400 µL PEG300, then add 50 µL Tween-80, and finally 450 µL saline [3] [4].

Protocol 2: DMSO/SBE-β-CD/Saline This protocol yields a clear solution of at least 2.08 mg/mL.

  • Prepare a 20% SBE-β-CD in Saline solution.
  • Mix 10% DMSO stock solution with 90% of the 20% SBE-β-CD solution.
  • Example: To make 1 mL, add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline [3] [4].

Key Handling and Storage Information

  • Storage of Powder: Desiccate at -20°C, protected from light [6] [5].
  • Stability in Solution: For in vivo formulations, it is recommended to prepare the working solution freshly and use it on the same day. Long-term storage of diluted solutions is not advised [6] [4].

Mechanism of Action and Workflow

To support your research, the following diagram outlines the established pharmacological profile and a general experimental workflow for solution preparation.

G cluster_mechanism Primary Pharmacological Actions cluster_protocol Experimental Solution Workflow Rox This compound D2 Dopamine D2/D3/D4 Receptor Agonist Rox->D2 Serotonin 5-HT1A Receptor Agonist Serotonin (5-HT) Uptake Inhibitor Rox->Serotonin App Application: Research on Schizophrenia & Depression D2->App Serotonin->App Step1 1. Prepare Stock Solution (20-50 mg/mL in DMSO) with gentle warming/sonication Step2 2. Prepare In Vivo Formulation Step1->Step2 P1 Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Step2->P1 Option A P2 Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) Step2->P2 Option B Step3 3. Administer Immediately for animal studies P1->Step3 P2->Step3

Important Disclaimer

These application notes are synthesized from commercial supplier data and a scientific publication for research guidance only [7]. The protocols have not been independently validated for all experimental conditions. Researchers should conduct their own validation studies to ensure suitability for specific applications.

References

roxindole hydrochloride forced swimming test procedure

Author: Smolecule Technical Support Team. Date: February 2026

Forced Swim Test Protocol Overview

The Forced Swim Test (FST) is a widely used preclinical model for assessing antidepressant-like activity in rodents [1]. The following is a generalized protocol for mice, which can serve as a template. You would need to determine the specific parameters for roxindole hydrochloride, such as the optimal dosing schedule and concentration.

Generalized Mouse Forced Swim Test Protocol

Category Specification
Test Principle Animals are placed in an inescapable water-filled tank; immobility time is measured as an indicator of behavioral despair, which is reduced by antidepressant compounds [2] [1].
Animals Male adult mice (e.g., 25-30 g) [3]. Strain (e.g., Swiss, C57BL/6J) is a critical factor influencing baseline behavior and drug response [4] [5].
Apparatus Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height) [2].
Water Tap water, maintained at 23-25°C [2]. Depth should prevent the mouse from touching the bottom (e.g., 15 cm) [2].
Procedure A single 6-minute session. The test is typically video-recorded, and the last 4 minutes are analyzed for immobility [2] [1].
Behavioral Analysis Immobility: Floating with only movements necessary to keep the head above water. Mobility: Active swimming or climbing movements [2] [1].
Key Controls Acclimation to test room; dividers between tanks; white noise to mask sudden sounds; gentle drying and warming post-test [2].

This general workflow can be visualized as follows:

fst_workflow Start Experimental Design A Animal Acclimation (≥ 1 hour in test room) Start->A B Apparatus Setup (Fill tank with water at 23-25°C) A->B C Drug Administration (e.g., Roxindole HCl or Vehicle) B->C D Pre-test Wait (e.g., 30 minutes) C->D E Conduct 6-min Test (Video record entire session) D->E F Behavioral Scoring (Analyze last 4 min for immobility) E->F G Data Analysis F->G

Roxindole Research Context

The search results indicate that roxindole (EMD 49980) has been investigated for its potential antidepressant activity, but a detailed, standalone FST protocol was not available.

  • Pharmacological Profile: A 1997 study characterized roxindole as a dopamine autoreceptor agonist that also inhibits serotonin (5-HT) uptake and shows 5-HT2A antagonistic activity [6]. This multi-modal mechanism is relevant to its antidepressant-like effects.
  • Indirect Supporting Evidence: Other studies support the role of dopamine receptors in the FST. For instance, the antidepressant-like effect of the D2/D3 receptor agonist quinpirole in the FST suggests that roxindole's action on dopamine receptors could be a key mechanism [7].

Filling the Information Gaps

To develop a definitive application note for this compound, you would need to consult the primary literature and potentially conduct pilot studies. Key parameters to determine are summarized below.

Key Parameters for a Roxindole HCl FST Study

Parameter Status from Search Results Information Required
Effective Dose Not specified for FST. Requires empirical determination (e.g., 1, 5, 10 mg/kg).
Dosing Schedule Not available. Must be defined: acute vs. chronic/subchronic administration.
Administration Route Not specified for FST. Common routes are intraperitoneal (i.p.) or subcutaneous (s.c.).
Timing of Administration Not available. Time between last drug injection and FST (e.g., 30, 60 minutes).
Vehicle Not specified for FST. A suitable solvent for roxindole HCl must be identified and used.

References

Comprehensive Application Notes and Protocols: Roxindole Hydrochloride in Apomorphine-Induced Climbing Behavior Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Roxindole hydrochloride (EMD 38362, EMD 49980) represents a clinically significant dopamine autoreceptor agonist with additional serotonergic activity that has demonstrated promising antipsychotic potential and antidepressant efficacy in preclinical studies. This phenyl-indole derivative exhibits a unique pharmacological profile characterized by high selectivity for dopamine D2-like autoreceptors in the nanomolar range, combined with potent agonist activity at serotonin 5-HT1A receptors and serotonin reuptake inhibition properties. These complementary mechanisms enable roxindole to modulate dopaminergic neurotransmission through preferential action at presynaptic receptors while maintaining a favorable neurological side effect profile. Unlike typical antipsychotics that produce significant extrapyramidal symptoms through non-selective postsynaptic D2 receptor blockade, roxindole's autoreceptor selectivity allows for normalization of dopamine pathways without inducing catalepsy, positioning it as a promising atypical antipsychotic candidate with additional mood-enhancing properties. [1] [2] [3]

The apomorphine-induced climbing behavior model in mice serves as a well-established preclinical screening tool for identifying compounds with potential antipsychotic activity, with strong correlation to clinical efficacy. This paradigm exploits the ability of direct dopamine agonists like apomorphine to stimulate stereotyped climbing behavior through activation of mesolimbic dopamine pathways, which can be quantitatively antagonized by compounds with dopamine-modulating properties. The robust dose-dependent inhibition of this behavior by roxindole, coupled with its absence of cataleptic effects even at high multiples of its effective dose, provides compelling evidence for its unique mechanism of action distinct from both typical and previously characterized atypical antipsychotics. Furthermore, roxindole's efficacy in complementary behavioral models such as the forced swim test suggests broader therapeutic potential across psychiatric diagnostic boundaries, possibly attributable to its integrated modulation of both dopaminergic and serotonergic systems. [1] [2] [4]

Experimental Data and Quantitative Analysis

Behavioral Pharmacology Profile

Table 1: Comprehensive Efficacy Profile of Roxindole in Preclinical Behavioral Models [1] [2]

Behavioral Test Species ED50 (mg/kg, s.c.) Confidence Intervals/Range Comparative Reference Compounds
Apomorphine-induced climbing inhibition Mouse 1.4 Not specified Haloperidol, clozapine, talipexole
Apomorphine-induced stereotypy inhibition Rat 0.65 Not specified Haloperidol, clozapine, talipexole
Conditioned avoidance response inhibition Rat 1.5 Not specified Haloperidol, clozapine
Catalepsy induction Rat/Mouse No effect up to high doses Threshold: >19× ED50 Haloperidol (significant catalepsy)
Forced swim test (immobility reduction) Rat Significant reduction at multiple doses Dose-dependent effect Typical antidepressants

Table 2: Receptor Binding Affinity Profile of Roxindole [2] [3]

Receptor Target Binding Affinity (IC50/Ki) Functional Activity Physiological Significance
Dopamine D2-like autoreceptors Low nanomolar range Full agonist Preferential action on presynaptic receptors
Serotonin 5-HT1A receptors 0.9 nM Agonist Mood stabilization, antidepressant effect
Serotonin transporter (SERT) Not specified Uptake inhibitor Enhanced serotonergic transmission
Postsynaptic D2 receptors Minimal activation at therapeutic doses Weak/partial agonist Avoidance of extrapyramidal symptoms

The quantitative efficacy data demonstrates roxindole's potent inhibition of dopamine-mediated behaviors while maintaining a favorable neurological profile. The differential between its effective doses for apomorphine-induced behavior inhibition (0.65-1.5 mg/kg) and its complete absence of cataleptic effects even at doses exceeding 19 times these values highlights its unique therapeutic window. This separation suggests preferential action on regulatory autoreceptors rather than postsynaptic receptors responsible for motor side effects, contrasting sharply with classical antipsychotics like haloperidol that exhibit significant catalepsy at or near their therapeutic dose range. The dose-dependent reduction in immobility time in the forced swim test, a validated predictor of antidepressant activity, further supports roxindole's potential for dual application in psychotic and mood disorders. [1] [2]

Detailed Experimental Protocols

Apomorphine-Induced Climbing Behavior Assay

The apomorphine-induced climbing behavior test serves as a well-validated screening model for detecting compounds with potential antipsychotic activity through their ability to antagonize dopamine agonist-induced behaviors. This protocol requires male albino mice (20-30 g) housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be acclimatized to the testing environment for at least 60 minutes prior to experimentation to minimize stress-related behavioral variations. The experimental procedure involves administering this compound or vehicle subcutaneously at appropriate dilution in physiological saline, followed 20 minutes later by apomorphine hydrochloride (1.0 mg/kg, s.c.) dissolved in saline with 0.1% ascorbic acid to prevent oxidation. Immediately after apomorphine administration, animals are placed individually in wire mesh cages (12×12×18 cm) and climbing behavior is quantified for 20 minutes following the first climbing episode. [1] [4]

Behavioral assessment employs a standardized scoring system where climbing is defined as the mouse having all four limbs gripping the vertical wire mesh. The percentage of time spent climbing during the observation period is recorded by trained observers blinded to the treatment conditions. Appropriate positive controls (e.g., haloperidol at 0.1-0.5 mg/kg) and vehicle controls should be included in each experimental session. Data analysis typically involves one-way ANOVA with post-hoc comparisons, with ED50 values calculated from the regression line of dose-response curves. A 50% reduction in climbing time compared to the vehicle control group is considered the half-effective dose (HED), providing a quantitative measure of potency. This model demonstrates excellent predictive validity for antipsychotic activity, with climbing behavior specifically antagonized by low doses of typical and atypical neuroleptics but not by other psychoactive agents without dopamine-modulating properties. [1] [5] [4]

Forced Swim Test Protocol

The forced swim test serves as a well-characterized behavioral despair model for assessing potential antidepressant activity through measurement of active escape-oriented behaviors. This protocol utilizes male Wistar rats (200-350 g) housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. The experimental apparatus consists of vertical Plexiglas cylinders (height: 40 cm; diameter: 18 cm) filled with water (25°C) to a depth of 30 cm, preventing the animal from touching the bottom with its tail while maintaining the ability to keep its head above water. The test procedure involves an initial 15-minute pretest session followed 24 hours later by a 5-minute test session, with this compound or vehicle administered subcutaneously at specific time points (typically 60 minutes) before the test session. [2] [6]

Behavioral scoring during the 5-minute test session quantifies the total duration of immobility time, defined as the absence of escape-directed movements with the animal making only those movements necessary to keep its head above water. Additional parameters including climbing behavior (vigorous upward-directed movements with forepaws against the cylinder walls) and swimming activity (horizontal movement throughout the cylinder) provide complementary behavioral measures. Data analysis typically employs one-way ANOVA with post-hoc comparisons, with significant reduction in immobility time interpreted as potential antidepressant activity. Appropriate positive controls (e.g., imipramine at 15-30 mg/kg) should be included in each experimental session. Roxindole demonstrates dose-dependent reduction in immobility time in this paradigm, supporting its potential antidepressant properties while providing a complementary behavioral profile to its antipsychotic efficacy in the apomorphine climbing model. [2]

Mechanistic Insights and Signaling Pathways

Roxindole exerts its unique behavioral effects through a multimodal mechanism that integrates preferential dopamine autoreceptor activation with complementary serotonergic activity. The compound demonstrates high selectivity for dopamine D2-like autoreceptors, which function as self-regulatory mechanisms on dopaminergic neurons to inhibit dopamine synthesis, release, and neuronal firing when activated. This preferential action on presynaptic receptors enables roxindole to normalize excessive dopamine activity in mesolimbic pathways implicated in positive psychotic symptoms while sparing postsynaptic receptors in nigrostriatal pathways responsible for extrapyramidal side effects. The dose-dependent biphasic effect on locomotor activity—with reduction at low doses and restoration of normal activity without hyperlocomotion at higher doses—further supports its autoreceptor selectivity, contrasting with the direct postsynaptic agonist properties of compounds like talipexole that induce hyperactivity and stereotypy. [1] [2]

Complementing its dopaminergic actions, roxindole's potent 5-HT1A receptor agonism and serotonin reuptake inhibition contribute to its broad-spectrum efficacy in both antipsychotic and antidepressant behavioral models. The 5-HT1A receptor activity may enhance dopamine release in prefrontal cortex regions implicated in negative symptoms and cognitive deficits of schizophrenia, while simultaneously contributing to mood stabilization through established serotonergic antidepressant mechanisms. This integrated pathway approach represents a promising therapeutic strategy for complex neuropsychiatric disorders with mixed dopaminergic and serotonergic pathophysiology, potentially offering efficacy across multiple symptom domains while minimizing neurological side effects through receptor subtype and localization selectivity. [1] [2] [3]

G cluster_dopamine Dopaminergic Pathways cluster_serotonin Serotonergic Pathways cluster_behavioral Behavioral Outcomes compound This compound DA_autoreceptor D2 Autoreceptors (Presynaptic) compound->DA_autoreceptor Preferential Activation HT_1A 5-HT1A Receptors compound->HT_1A Agonism HT_uptake Serotonin Transporter (SERT) compound->HT_uptake Inhibition DA_release ↓ Dopamine Release DA_autoreceptor->DA_release Activation DA_synthesis ↓ Dopamine Synthesis DA_autoreceptor->DA_synthesis Activation DA_neuronal_firing ↓ Neuronal Firing DA_autoreceptor->DA_neuronal_firing Activation catalepsy No Catalepsy DA_autoreceptor->catalepsy Minimal EPS DA_post D2 Receptors (Postsynaptic) AP_climbing ↓ Apomorphine-Induced Climbing DA_release->AP_climbing Mediates avoidance ↓ Conditioned Avoidance DA_synthesis->avoidance Mediates HT_agonist Receptor Agonism HT_1A->HT_agonist Activation HT_transmission ↑ Serotonergic Transmission HT_uptake->HT_transmission Inhibition FST_immobility ↓ Forced Swim Immobility HT_transmission->FST_immobility Enhances HT_agonist->FST_immobility Contributes

Figure 1: Integrated Mechanism of Action of this compound. The diagram illustrates the compound's dual modulation of dopaminergic and serotonergic pathways, with preferential activation of presynaptic dopamine D2 autoreceptors leading to inhibition of dopamine release, synthesis, and neuronal firing, complemented by 5-HT1A receptor agonism and serotonin reuptake inhibition that collectively mediate its behavioral effects while minimizing extrapyramidal side effects. [1] [2] [3]

Research Applications and Implications

The unique pharmacological profile of this compound positions it as a valuable investigational tool for exploring novel therapeutic approaches across psychiatric disorders. In antipsychotic drug development, roxindole provides compelling evidence for the therapeutic potential of dopamine autoreceptor-selective agonists as a mechanism for achieving antipsychotic efficacy without extrapyramidal side effects—a significant limitation of conventional D2 antagonists. The robust correlation between its ED50 in the apomorphine climbing test (1.4 mg/kg) and its efficacy in conditioned avoidance response (1.5 mg/kg) demonstrates predictive validity for antipsychotic activity, while its inability to induce catalepsy even at 19 times its effective dose confirms its atypical profile. This combination of efficacy and tolerability represents a significant advancement over both typical antipsychotics and earlier autoreceptor agonists like talipexole that exhibited weaker differentiation between autoreceptor and postsynaptic effects. [1] [5]

Beyond antipsychotic applications, roxindole demonstrates promising antidepressant potential evidenced by its dose-dependent reduction in immobility time in the forced swim test, a validated model of antidepressant activity. This dual therapeutic profile suggests potential application in disorders with mixed psychotic and affective symptoms, as well as the treatment of negative symptoms in schizophrenia that often show limited response to conventional antipsychotics. Furthermore, roxindole's integrated mechanism provides a pharmacological template for future drug development targeting complex neuropsychiatric conditions through balanced modulation of multiple neurotransmitter systems. The demonstrated efficacy across multiple behavioral paradigms positions roxindole as a compelling candidate for further translational investigation and clinical development, particularly for treatment-resistant populations and conditions where conventional mono-mechanistic approaches have proven insufficient. [2]

References

Application Note: Roxindole in Conditioned Avoidance Response Models

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document summarizes the existing scientific literature on the effects of Roxindole in inhibiting the Conditioned Avoidance Response (CAR), a key behavioral model for screening antipsychotic activity.

1. Introduction

The conditioned avoidance response (CAR) test is a validated behavioral model used to screen for potential antipsychotic drugs. In this paradigm, an animal learns to perform a specific behavior (e.g., moving to a different chamber) in response to a conditioned stimulus (e.g., a light or tone) to avoid an aversive unconditioned stimulus (e.g., a mild foot shock). Drugs with antipsychotic properties typically selectively inhibit the avoidance response without disrupting the escape response from the shock itself [1]. Roxindole (EMD 49980) has been identified as a compound with potent CAR inhibitory effects, correlating with its antipsychotic and potential antidepressant activity [2] [3] [4].

2. Roxindole Pharmacological Profile

Roxindole is a multi-target agent with a unique mechanism of action.

Table 1: Key Pharmacological Targets of Roxindole

Target Receptor Action Reported Affinity/Effect Functional Outcome
Dopamine D2/D3/D4 Dopamine Autoreceptor Agonist [3] High affinity (pKi: hD3=8.93, hD2=8.55, hD4=8.23) [3] Reduces dopamine synthesis and release [4]
Serotonin (5-HT1A) Agonist [3] High affinity (pKi=9.42) [3] Contributes to antipsychotic/antidepressant efficacy
Serotonin Transporter Inhibitor [4] Inhibits 5-HT uptake [4] Increases synaptic serotonin levels
5-HT2A Antagonist [4] Antagonizes induced hyperthermia in rats [4] Potential mood-stabilizing effect

3. Key Experimental Findings on CAR Inhibition

Preclinical studies in rats have demonstrated the efficacy of roxindole in inhibiting conditioned avoidance.

Table 2: Summary of Roxindole's Effects in CAR Models

Behavioral Paradigm Species Reported Outcome ED50 / Effective Dose
Conditioned Avoidance Response Rat Inhibition of avoidance behavior [3] ED50 = 1.5 mg/kg (s.c.) [3]
Apomorphine-induced Climbing Mouse Inhibition of dopamine agonist effects [3] ED50 = 1.4 mg/kg (s.c.) [3]
Apomorphine-induced Stereotypy Rat Inhibition of dopamine agonist effects [3] ED50 = 0.65 mg/kg (s.c.) [3]

Proposed Experimental Protocol (Based on Literature Findings)

The following protocol is reconstructed from the methodologies referenced in the available literature.

Title: Assessment of Antipsychotic Activity in a Rat Conditioned Avoidance Response (CAR) Model Using Roxindole.

1. Materials

  • Animals: Male Wistar rats (200-350g) [3] [4].
  • Test Compound: Roxindole (e.g., Tocris Bioscience, Cat. No. 1559) [5].
  • Vehicle: Appropriate solvent (e.g., saline with a drop of lactic acid, as used for apomorphine in related studies [3]).
  • Apparatus: Two-way shuttle box system with a grid floor for delivering a mild, scrambled foot shock (e.g., 0.8 mA).

2. Pre-training

  • Habituate rats to the shuttle box.
  • Train rats to associate a conditioned stimulus (CS), such as a 5-second light or tone, with an upcoming unconditioned stimulus (US), a mild foot shock.
  • During the CS-US interval, if the rat shuttles to the opposite chamber, an avoidance response is recorded and the shock is canceled.
  • If the rat fails to shuttle, the shock is delivered. Shuttling during the shock is recorded as an escape response.
  • Training continues until rats achieve a stable baseline of >80% avoidance.

3. Drug Testing Protocol

  • Group Assignment: Randomly assign rats to treatment groups (n=8-10/group).
  • Dosing: Administer roxindole subcutaneously (s.c.) at doses of 0.5, 1.5, and 5.0 mg/kg. A control group receives the vehicle.
  • Testing: Place each rat in the shuttle box 30 minutes post-injection.
  • Session: Conduct a test session consisting of 20 trials with variable inter-trial intervals.
  • Data Recording: For each trial, record:
    • Avoidance Response: Shuttle during CS.
    • Escape Response: Shuttle during US.
    • Escape Failure: Failure to shuttle at all.

4. Data Analysis

  • Calculate the percentage of avoidance responses for each animal.
  • Use one-way ANOVA followed by post-hoc tests to compare avoidance rates between treatment groups and the vehicle control.
  • The ED50 (dose that inhibits 50% of avoidance responses) can be calculated using nonlinear regression.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed neurochemical mechanism by which roxindole inhibits the conditioned avoidance response.

G Roxindole Roxindole DA_Autoreceptor Dopamine D2/D3 Autoreceptor Roxindole->DA_Autoreceptor  Agonist fiveHT1A_Receptor Serotonin 5-HT1A Receptor Roxindole->fiveHT1A_Receptor  Agonist fiveHT_Uptake Serotonin Transporter (Inhibition) Roxindole->fiveHT_Uptake  Inhibits DA_Synthesis ↓ Dopamine Synthesis & Release DA_Autoreceptor->DA_Synthesis CAR_Inhibition CAR Inhibition DA_Synthesis->CAR_Inhibition ↓ Mesolimbic Dopamine fiveHT1A_Receptor->CAR_Inhibition Synaptic_fiveHT ↑ Synaptic Serotonin Levels fiveHT_Uptake->Synaptic_fiveHT Synaptic_fiveHT->CAR_Inhibition

Important Limitations and Future Directions

  • Specific Protocol Gaps: The search results confirm roxindole's effect and ED50 but lack explicit details on shuttle box specifications, shock parameters, inter-trial intervals, and pre-training schedules.
  • Roxindole Hydrochloride: The available data refers to "roxindole," and its specific hydrochloride salt form was not mentioned in the search results.
  • Pathway Specificity: While the general mechanism is known, the precise signaling pathways and potential "phosphorylation barcodes" associated with roxindole's action on the dopamine D2 receptor are an area of active research [5].

References

Comprehensive Storage and Handling Guidelines for Roxindole Hydrochloride in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roxindole Hydrochloride Stability Considerations

This compound is a potent dopamine D₂ autoreceptor agonist with additional affinity for D₃, D₄ receptors and 5-HT₁A serotonin receptors, making it a valuable compound for neuroscientific research and psychopharmacological studies. This indole alkylpiperidine derivative exhibits complex receptor interactions and requires specific handling conditions to maintain its chemical integrity and biological activity throughout experimental workflows. The stability profile of this compound is influenced by multiple environmental factors, with moisture susceptibility and thermal degradation representing the primary challenges for long-term preservation.

The molecular structure of this compound contains functional groups that are potentially susceptible to hydrolytic degradation and oxidative processes, necessitating protective measures during storage and experimental use. Proper handling protocols are essential not only for maintaining compound stability but also for ensuring the reproducibility of experimental results and the reliability of scientific data generated in research settings. These guidelines consolidate information from multiple supplier specifications and stability considerations to provide researchers with a comprehensive framework for managing this valuable research compound throughout its lifecycle in the laboratory.

Storage Specifications and Environmental Controls

Primary Storage Conditions
  • Long-term Storage: this compound should be stored as a desiccated powder at -20°C in airtight containers. These conditions effectively minimize both thermal degradation and hydrolytic processes that could compromise the compound's integrity [1] [2]. The combination of low temperature and moisture control is essential for maintaining the compound's chemical stability over extended periods, with suppliers recommending this approach for storage spanning multiple years [3].

  • Light Protection: The compound requires protection from light during both storage and transportation, as photodegradation can alter its chemical structure and potency. Suppliers explicitly recommend avoiding light exposure to maintain stability, suggesting the use of amber containers or storage in dark environments [3].

  • Alternative Storage Formats: For solutions prepared in DMSO, this compound can be stored at -80°C for up to 6 months or at -20°C for 1 month while protected from light. These solutions should ideally be prepared under inert atmosphere conditions to prevent oxidation and moisture absorption [3].

Comprehensive Storage Parameters

Table: Detailed Storage Conditions for this compound

Storage Parameter Recommended Condition Alternative Options Rationale
Temperature -20°C -80°C for DMSO solutions Prevents thermal degradation
Environment Desiccated Under nitrogen atmosphere Protects against moisture
Light Exposure Protected from light Amber containers Prevents photodegradation
Physical Form Powder Solubilized in DMSO Maintains chemical stability
Container Sealed container Original packaging Ensures integrity
Duration (Powder) 3 years at -20°C 2 years at 4°C Maintains potency
Duration (Solution) 1 month at -20°C 6 months at -80°C Prevents precipitation

Handling and Reconstitution Procedures

Workflow for Compound Handling

The following diagram illustrates the complete workflow for proper handling of this compound:

G Start Retrieve Vial from -20°C Step1 Equilibrate to Room Temperature (1 hour) Start->Step1 Step2 Inspect Powder Appearance (White to off-white) Step1->Step2 Step3 Weigh Required Amount Step2->Step3 Step4 Add Solvent (DMSO/H₂O) Step3->Step4 Step5 Gentle Warming if Needed (37°C water bath) Step4->Step5 Step6 Brief Sonication (If necessary) Step5->Step6 Step7 Prepare Aliquots Step6->Step7 Step8 Store Appropriately Step7->Step8 Step9 Document Usage Step8->Step9

Reconstitution Protocol
  • Initial Handling: When removing this compound from storage, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation formation [2]. This step is crucial for hygroscopic compounds as it minimizes moisture absorption when opening the container. Before use, visually inspect the powder to confirm it maintains its characteristic white to off-white appearance; any discoloration may indicate degradation and should prompt further investigation before use [3].

  • Solution Preparation: For most research applications, prepare stock solutions in DMSO at 50 mM concentration with gentle warming if necessary [1] [2]. Alternatively, the compound can be dissolved directly in water at 1 mg/mL (2.61 mM) for applications requiring aqueous solutions [3]. When preparing solutions, use proper aseptic technique and ensure complete dissolution before proceeding with experiments. For in vivo formulations, the compound can be prepared in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline sequentially to maintain stability and solubility [3].

  • Aliquoting and Storage: Divide stock solutions into single-use aliquots to minimize freeze-thaw cycles that can accelerate degradation. Use airtight, light-protected vials for all aliquots, and clearly label each with preparation date, concentration, and storage conditions. For traceability, maintain a log documenting reconstitution dates, concentrations, and usage patterns to facilitate troubleshooting if experimental issues arise.

Experimental Applications and Formulation Guidelines

Solubility and Formulation Data

Table: Solubility and Formulation Options for this compound

Application Solvent/Formulation Concentration Storage Notes
In Vitro Studies DMSO 50 mg/mL (130.57 mM) -20°C, 1 month Stock solution with gentle warming
Aqueous Applications H₂O 1 mg/mL (2.61 mM) 4°C, 1 week Limited stability in aqueous solutions
In Vivo Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥2.08 mg/mL (5.43 mM) Fresh preparation Add co-solvents sequentially
In Vivo Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥2.08 mg/mL (5.43 mM) 4°C, 1 week Improved aqueous stability
In Vivo Formulation 3 10% DMSO + 90% Corn Oil ≥2.08 mg/mL (5.43 mM) RT, protected from light For specific administration routes
Receptor Binding Assay Protocol
  • Background and Principle: this compound exhibits a distinct binding profile at dopamine and serotonin receptors, with pKi values of 8.55, 8.93, 8.23, 9.42, 6.00, and 7.05 for human D₂, D₃, D₄, 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors respectively [1] [2]. This assay protocol enables researchers to evaluate the compound's receptor interactions and assess batch-to-batch consistency for experimental reproducibility.

  • Materials and Equipment: Required materials include membrane preparations expressing target receptors, appropriate radioligands specific for each receptor type, assay buffer (typically 50 mM Tris-HCl with ions and energy-regenerating system), GF/B glass fiber filters for separation, scintillation cocktail, and a liquid scintillation counter. Freshly prepare this compound solutions in the appropriate buffer immediately before use from DMSO stock solutions, ensuring the final DMSO concentration does not exceed 1% to maintain receptor viability.

  • Experimental Procedure:

    • Prepare serial dilutions of this compound in assay buffer, typically spanning a concentration range from 10⁻¹² M to 10⁻⁶ M to fully characterize the binding curve.
    • Incubate appropriate receptor membrane preparations with radioligand and test compound concentrations for 60-90 minutes at room temperature under gentle agitation.
    • Terminate binding reactions by rapid filtration through GF/B filters using a cell harvester, followed by several ice-cold buffer washes to remove unbound ligand.
    • Transfer filters to scintillation vials, add cocktail, and quantify bound radioactivity using a scintillation counter.
    • Analyze competition binding data using nonlinear regression to determine IC₅₀ values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Quality Control and Stability Monitoring

Routine Inspection and Documentation
  • Visual Inspection Criteria: Regularly examine the physical appearance of this compound powder, which should maintain a uniform white to off-white color without discoloration, clumping, or unusual texture changes [3]. For prepared solutions, check for clarity and absence of particulate matter before use; cloudiness or precipitation may indicate degradation or contamination. Document all observations in a dedicated stability monitoring log that includes inspection dates, physical observations, and any corrective actions taken.

  • Functional Quality Assessment: Periodically validate compound potency through bioactivity testing using standardized receptor binding assays or functional cellular assays with appropriate reference standards [2]. Compare experimental results with published efficacy data, where this compound suppresses conditioned avoidance response in rats (ED₅₀=1.5 mg/kg sc) and inhibits apomorphine-induced climbing in mice (ED₅₀=1.4 mg/kg sc) [3]. Significant deviations from expected potency may indicate stability issues requiring compound replacement.

Environmental Monitoring and Documentation
  • Storage Condition Verification: Implement regular monitoring of storage equipment using calibrated temperature loggers and humidity indicators to ensure consistent adherence to recommended conditions. For ultra-low temperature storage, establish alert systems for temperature deviations exceeding predefined thresholds, and maintain documentation of equipment maintenance and calibration records.

  • Stability Tracking: Maintain comprehensive records for each compound batch, including certificate of analysis, receipt date, initial quality assessment, and periodic stability testing results. Adhere to regulatory expectations for documentation as outlined in CGMP guidelines [4], which emphasize the importance of retaining records of investigations, vendor qualifications, and any deviations from established protocols.

Conclusion

Proper storage and handling of this compound according to the outlined protocols - maintaining desiccated conditions at -20°C, protecting from light exposure, and following careful reconstitution procedures - is essential for preserving its chemical stability and biological activity in research applications. Implementation of these comprehensive guidelines, including regular quality assessments and meticulous documentation, ensures experimental reproducibility and generates reliable scientific data. Researchers should adapt these protocols to their specific laboratory contexts while maintaining the fundamental principles of compound stability management, particularly the critical protection from moisture through proper desiccation throughout the compound's lifecycle in the research environment.

References

roxindole hydrochloride 5-HT uptake inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Roxindole Hydrochloride

1. Multi-Target Mechanism of Action: this compound is not a selective serotonin transporter (SERT) inhibitor. It exhibits a complex pharmacological profile, functioning as a dopamine autoreceptor agonist (with high affinity for the D2-like subtype), a 5-HT1A receptor agonist, and a 5-HT uptake inhibitor [1] [2] [3]. Additional studies suggest it also has 5-HT2A antagonistic and potential 5-HT1B agonistic activities [2]. Its antidepressant and antipsychotic activities are likely due to this combined modulation of both dopaminergic and serotonergic systems [1] [3].

2. Key Binding Affinity: The binding affinity of Roxindole for the 5-HT1A receptor is in the sub-nanomolar range, with an IC50 value of 0.9 nM [1] [3]. This high affinity is a significant feature of its pharmacodynamic profile.

3. In Vivo Functional Evidence: Pharmacological studies in rats support its functional effects on the serotonin system. Roxindole has been shown to potentiate head twitches induced by low doses of L-5-HTP (a serotonin precursor), which is consistent with 5-HT uptake inhibition increasing synaptic serotonin levels [2].

Quantitative Pharmacological Profile

The table below summarizes the key quantitative data available for this compound.

Target Activity Potency / Affinity (IC50) Experimental Notes
5-HT1A Receptor Agonist 0.9 nM [1] [3] High-affinity binding.
Dopamine Autoreceptor (D2-like) Agonist Low nanomolar range [1] [3] Primary mechanism for antipsychotic activity.
Serotonin Transporter (SERT) Uptake Inhibitor Pharmacologically confirmed, specific value not listed [2] Evidenced by potentiation of L-5-HTP-induced behaviors in rats [2].
5-HT2A Receptor Antagonist Pharmacologically confirmed, specific value not listed [2] Antagonized fenfluramine-induced hyperthermia in rats [2].

Generalized Protocol for Uptake Inhibition Assay

Since a specific protocol for Roxindole is not published, the following is a generalized framework for a cell-based radiotracer uptake inhibition assay, which is the gold-standard method for assessing transporter activity [4]. This protocol can be adapted for investigating Roxindole's effects on SERT.

1. Primary Objective: To determine the IC50 value of this compound for inhibiting serotonin (5-HT) uptake via the human Serotonin Transporter (SERT) in a stably transfected cell model.

2. Major Experimental Steps and Workflow: The following diagram outlines the core sequence of the assay.

G A Cell Culture & Prep B Drug Dilution Series A->B C Pre-incubation with Inhibitor B->C D Initiate Uptake with Radiotracer C->D E Terminate Uptake & Wash Cells D->E F Lysate Cells & Measure Radioactivity E->F G Data Analysis (IC50) F->G

3. Detailed Experimental Method:

  • Cell Model: Use HEK 293 cells stably transfected with the human SERT gene [4]. Maintain control cells (e.g., mock-transfected) in parallel.
  • Buffers: Use a Krebs-HEPES buffer (KHB) or Krebs-Ringer Bicarbonate buffer (KRB), pH 7.3-7.4 [4].
  • Radiotracer: [³H]-5-HT (Serotonin) at a concentration near its Kₘ value for SERT.
  • Reference Inhibitor: A selective SERT inhibitor (e.g., Citalopram or Fluoxetine) should be included as a positive control in every experiment.

Step-by-Step Procedure:

  • Plate cells in 24-well or 48-well plates and culture until they reach appropriate confluence.
  • Prepare a serial dilution of this compound in assay buffer. A typical range might be from 10⁻¹² M to 10⁻⁵ M to establish a full concentration-response curve. Include a vehicle control (e.g., DMSO).
  • Pre-incubate the cells with the Roxindole solutions or controls for a set time (e.g., 20 minutes) at 37°C [4].
  • Initiate uptake by adding the [³H]-5-HT radiotracer solution to each well. Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
  • Terminate the reaction by placing the plate on ice and rapidly removing the buffer. Wash the cells multiple times with ice-cold buffer to remove extracellular radiotracer.
  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS or 1% NP-40 in Tris-HCl) [4].
  • Transfer the lysate to vials and mix with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

4. Data and Statistical Analysis:

  • Calculate specific uptake by subtracting nonspecific uptake (measured in the presence of a high concentration of reference inhibitor) from total uptake.
  • Express the uptake in the presence of various Roxindole concentrations as a percentage of the specific uptake in the vehicle control.
  • Fit the concentration-response data using a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed multi-target mechanism of this compound, which contributes to its overall pharmacological effect, based on the findings from the searched literature.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Rox This compound SERT SERT (Blocked) Rox->SERT Uptake Inhibition 5 5 Rox->5 Rox->5 Serotonergic Serotonergic Neuron Neuron , fillcolor= , fillcolor= Pre Pre SERT->Pre 5-HT Reuptake (Blocked) HT1A_Auto Agonism HT1A_Auto->Pre Inhibitory Feedback (Potentially Modulated) Target Target HT2A_Post Antagonism Synapse Synaptic Cleft Pre->Synapse 5-HT Release

Critical Considerations for the Protocol

When designing your specific experimental protocol, please consider the following points, which are derived from methodological comparisons in the search results:

  • Assay Variability: Be aware that IC50 values can vary significantly between different laboratories due to factors such as the specific transfected cell line used, the assay format (adherent vs. suspended cells), and the exact experimental conditions [4]. Always include validated reference compounds for direct comparison.
  • Functional vs. Binding Assays: This protocol measures functional uptake inhibition. To confirm direct binding to SERT, a separate radioligand binding displacement assay (e.g., using [³H]-citalopram) would be required [4].
  • Solubility and Storage: this compound should be dissolved in DMSO for stock solutions and stored at -20°C, protected from light [3]. Further dilutions should be made in assay buffer, ensuring the final DMSO concentration is low enough to not affect the assay (typically <1%).

References

Application Notes: Roxindole Hydrochloride in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole is a pharmacological agent characterized as a dopamine D2 autoreceptor agonist. It also exhibits significant activity on the serotonin system, including 5-HT1A agonism, 5-HT reuptake inhibition, and 5-HT2A antagonism [1] [2] [3]. This multi-receptor profile confers a unique psychopharmacological profile with potential implications for the study of antipsychotic and antidepressant drug mechanisms, without inducing catalepsy—a common side effect of classical antipsychotics like haloperidol [1].

The following tables summarize the quantitative dose-response data and key receptor affinities of roxindole from animal studies.

Table 1: Behavioral Dose-Response of Roxindole in Rats and Mice This table summarizes the effective doses (ED₅₀ or threshold) for various in vivo behavioral models. All routes of administration were subcutaneous (s.c.) [1].

Behavioral Model Species Measured Effect Effective Dose (s.c.)
Apomorphine-induced climbing Mouse Inhibition (ED₅₀) 1.4 mg/kg [1]
Apomorphine-induced stereotypes Rat Inhibition (ED₅₀) 0.65 mg/kg [1]
Conditioned Avoidance Response Rat Inhibition (ED₅₀) 1.5 mg/kg [1]
Spontaneous Motility Rat Decrease (Threshold) 0.0625 mg/kg [1]
Reserpine-induced hypomotility Rat Partial Reversal (Threshold) 0.25 mg/kg [1]

Table 2: Roxindole's Activity on Monoaminergic Systems This table outlines the key receptor activities that constitute roxindole's complex mechanism of action, as identified in pharmacological studies [1] [2] [3].

Target System Receptor / Target Activity / Effect
Dopamine System Dopamine D2 Autoreceptor Agonist [1]
Presynaptic DA Receptors Selective Agonist [3]
Serotonin System 5-HT1A Receptor Agonist [1]
Serotonin Transporter (SERT) Uptake Inhibitor [2] [3]
5-HT2A Receptor Antagonist [2] [3]
5-HT1B Receptor Probable Agonist [2] [3]

Detailed Experimental Protocols

The following protocols are derived from studies that characterized the dose-response effects of roxindole.

Protocol 1: Assessing Dopamine Autoreceptor Agonist Activity

This protocol measures the ability of a test compound to inhibit apomorphine-induced behaviors, a classic model for screening dopamine autoreceptor agonists and antipsychotic drugs [1].

  • 1.1 Objective: To evaluate the potency of roxindole in inhibiting dopamine-mediated behaviors and its potential for inducing catalepsy.
  • 1.2 Materials:
    • Animals: Adult male rats and mice (e.g., Wistar rats, Albino Swiss mice).
    • Test Compound: Roxindole hydrochloride, dissolved in physiological saline (0.9% NaCl).
    • Control Compounds: Apomorphine (dopamine receptor agonist), Haloperidol (typical antipsychotic control), Clozapine (atypical antipsychotic control), Talipexole (dopamine autoreceptor agonist control).
    • Equipment: Stereotypy rating scales, climbing cages, conditioned avoidance response apparatus, catalepsy test apparatus (e.g., horizontal bar).
  • 1.3 Procedure:
    • Apomorphine-induced Climbing (Mice):
      • Administer roxindole subcutaneously (s.c.) at varying doses (e.g., 0.5 - 3.0 mg/kg) to groups of mice.
      • After a pre-treatment time (e.g., 30 minutes), administer apomorphine (e.g., 1-2 mg/kg).
      • Record the duration of climbing behavior over a set period (e.g., 30 minutes). An ED₅₀ of 1.4 mg/kg for roxindole was previously established [1].
    • Apomorphine-induced Stereotyped Behavior (Rats):
      • Administer roxindole s.c. at varying doses (e.g., 0.1 - 1.5 mg/kg) to groups of rats.
      • After pre-treatment, administer apomorphine.
      • Score stereotyped behaviors (sniffing, licking, gnawing) at regular intervals using a standardized scale. An ED₅₀ of 0.65 mg/kg for roxindole was reported [1].
    • Conditioned Avoidance Response (Rats):
      • Train rats in a shuttle box to avoid a foot shock by moving to another compartment upon presentation of a conditioned stimulus (e.g., tone).
      • Administer roxindole s.c. (e.g., 0.5 - 3.0 mg/kg) and test the rats' ability to avoid the shock.
      • Record the percentage of avoidance responses missed. An ED₅₀ of 1.5 mg/kg for roxindole was found [1].
    • Catalepsy Test (Rats/Mice):
      • At peak effect time after roxindole administration, place the animal's forepaws on a horizontal bar.
      • Measure the time the animal maintains this position. Unlike haloperidol, roxindole did not induce catalepsy, even at behaviorally active doses [1].
Protocol 2: Evaluating Effects on the Serotonin System

This protocol investigates the interaction of roxindole with various serotonin receptor subtypes [2] [3].

  • 2.1 Objective: To characterize the 5-HT1A agonist, 5-HT2A antagonist, and 5-HT reuptake inhibition properties of roxindole.
  • 2.2 Materials:
    • Animals: Adult male rats (e.g., Wistar) and mice (e.g., Albino Swiss).
    • Drugs: Roxindole, 8-OH-DPAT (5-HT1A agonist), m-Chlorophenylpiperazine (mCPP, 5-HT1B/2C agonist), Fenfluramine (5-HT releaser), Pindolol (β-blocker/5-HT1A antagonist), (+)-WAY-100135 (5-HT1A antagonist).
    • Equipment: Rectal thermometers, behavioral observation chambers.
  • 2.3 Procedure:
    • 5-HT1A Agonism/Antagonism:
      • To test for 5-HT1A syndrome induction, administer roxindole to rats and observe for flat body posture and forepaw treading. Roxindole did not induce this syndrome [2] [3].
      • To test for 5-HT1A antagonism, pre-treat animals with roxindole, then administer 8-OH-DPAT and observe for the 5-HT1A syndrome. Roxindole partly antagonized the syndrome [2] [3].
      • To study hypothermia (a 5-HT1A-mediated effect in mice), administer roxindole and monitor core body temperature. Roxindole-induced hypothermia was antagonized by pindolol [2] [3].
    • 5-HT2A Antagonism:
      • Induce hyperthermia in rats at a high ambient temperature using fenfluramine or trifluoromethylphenylpiperazine.
      • Pre-treat with roxindole and measure body temperature. Roxindole antagonized this hyperthermic response, indicating 5-HT2A antagonism [2] [3].
    • 5-HT Reuptake Inhibition:
      • Administer a low dose of L-5-HTP (a serotonin precursor) to mice to induce head twitches.
      • Pre-treat with roxindole. The potentiation of head twitches by a low dose of L-5-HTP is indicative of serotonin reuptake inhibition [2] [3].

Mechanism of Action and Signaling Pathways

Roxindole's effects are mediated through a complex interplay of dopaminergic and serotonergic signaling. The following diagram illustrates its primary mechanisms.

G Roxindole Roxindole DA_AutoR D₂ Autoreceptor Roxindole->DA_AutoR Agonist DA_PostR Post-synaptic D₂ Receptor Roxindole->DA_PostR Weak/No Agonism SERT Serotonin Transporter (SERT) Roxindole->SERT Inhibits HT1A_Post Post-synaptic 5-HT₁ₐ Receptor Roxindole->HT1A_Post Agonist HT2A_Post Post-synaptic 5-HT₂ₐ Receptor Roxindole->HT2A_Post Antagonist DA_Neuron Dopaminergic Neuron DA_Synthesis Synthesis & Release NetEffect1 ↓ Dopamine Release ↓ Locomotor Activity (Antipsychotic Potential) DA_Synthesis->NetEffect1 DA_AutoR->DA_Synthesis Inhibits DA_PostR->NetEffect1 Serotonin Serotonin System NetEffect2 Altered Serotonin Signaling (Antidepressant Potential) SERT->NetEffect2 HT1A_Post->NetEffect2 HT2A_Post->NetEffect2

Diagram 1: Roxindole's primary mechanisms of action. It acts as an agonist at dopamine D₂ autoreceptors, reducing dopamine synthesis and release. Simultaneously, it inhibits the serotonin transporter (SERT), acts as an agonist at post-synaptic 5-HT₁ₐ receptors, and antagonizes 5-HT₂ₐ receptors [1] [2] [3].

Critical Considerations for Researchers

  • Dose Dependency: Roxindole's effects are highly dose-dependent. Low doses (e.g., threshold of 0.0625 mg/kg) primarily act on presynaptic autoreceptors to reduce dopamine release and spontaneous motility, while higher doses (e.g., 1-2 mg/kg) are required to block apomorphine's effects [1].
  • Species and Strain Differences: The cited studies used specific strains (e.g., male Wistar rats, Albino Swiss mice). Pharmacological responses may vary with different species or strains.
  • Receptor Selectivity: While roxindole is selective for D2 autoreceptors over postsynaptic D2 receptors, it has a multi-target mechanism on the serotonin system. This should be considered when interpreting results, as effects are not solely dopaminergic [1] [3].
  • Solution Preparation: Roxindole mesylate was used in the cited studies. Ensure proper dissolution in saline or vehicle, and note that the salt form may affect molecular weight calculations for dose preparation.

References

roxindole hydrochloride solubility issues DMSO warming technique

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Roxindole Hydrochloride Solubility

Q1: What is the recommended method to dissolve this compound in DMSO?

The primary recommended method for dissolving this compound in DMSO involves gentle warming.

  • Recommended Technique: Gentle warming.
  • Target Concentration: Up to 50 mM [1].
  • Procedure: Add the weighed compound to an appropriate vial. Introduce the desired volume of DMSO. Warm the mixture gently using a controlled heat source, such as a water bath or heating block set to a low temperature (around 40-60°C). Avoid excessive heating. Vortex or sonicate the solution briefly to aid in dissolution once warmed.

Q2: Are there alternative solvents or methods if DMSO is unsuitable?

Yes, if DMSO is not suitable for your specific assay, water can be used as an alternative solvent, though with a lower final concentration.

  • Alternative Solvent: Water [2].
  • Target Concentration: Up to 1 mg/mL (approximately 2.61 mM) [2].
  • Procedure: To achieve dissolution in water, use a combination of ultrasonication and warming to 60°C [2].

Q3: My compound precipitated after dilution into an aqueous assay buffer. What can I do?

Precipitation upon aqueous dilution is a common challenge with compounds of low water solubility. The following table compares methods to prepare Roxindole HCl for biological assays to help you choose the best approach.

Method Description Advantages / Considerations
Aqueous Dilution Direct dilution of DMSO stock into aqueous buffer. Simple; risk of precipitation at high concentrations [3].
Cosolvent System Dilution into a water-miscible cosolvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [2]. Can significantly enhance solubility in assay media; requires biocompatibility testing.
Complexing Agents Use of agents like cyclodextrins or other solubilizing agents [4]. Can improve solubility without organic solvents; may require optimization for each compound.

Q4: Could DMSO itself be interfering with my biological assay results?

Yes, this is a critical consideration. While DMSO is indispensable in research, it can interact with biological systems. A 2025 study on Nerve Growth Factor (hNGF) demonstrated that DMSO can bind to the protein with low affinity, though it did not induce significant conformational changes or affect receptor binding in that specific case [5]. It is always prudent to:

  • Use the lowest possible percentage of DMSO in your final assay.
  • Include proper vehicle controls (e.g., the same concentration of DMSO without the active compound) in all experiments.
  • Be aware that DMSO can affect other proteins differently, acting as a stabilizer or denaturant depending on the system [5].

Experimental Workflow for Solubility Optimization

For a systematic approach to handling this compound in experiments, follow this workflow:

G Start Start: Prepare Roxindole HCl A Weigh compound Start->A B Add DMSO A->B C Apply gentle warming (40-60°C) B->C D Briefly vortex/sonicate C->D E Fully dissolved? D->E D->E F Proceed to assay preparation E->F Yes G Consider alternative solvent or method E->G No H Success: Clear solution F->H G->H after validation

Key Recommendations for Handling

  • Storage: Always store the compound powder desiccated at -20°C and protected from light to maintain stability [1] [2].
  • Stock Solutions: Prepare stock solutions fresh when possible. If storing, keep them at -20°C or -80°C, protected from light and moisture (under nitrogen, if possible) to prevent degradation and precipitation [2].
  • Documentation: Meticulously record the dissolution protocol for each experiment, including the final DMSO percentage, temperature, and time, to ensure reproducibility.

References

roxindole hydrochloride stability light protection nitrogen storage

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole Hydrochloride: Stability & Storage Requirements

The following table consolidates the key handling and storage specifications for this compound from supplier data sheets:

Parameter Specification
Recommended Long-Term Storage Desiccate at -20°C [1] [2]
Protection from Light Required (protect from light) [3]
Storage Under Inert Atmosphere Required (stored under nitrogen) [3]
Purity ≥98% [1] [2] / 99.01% [3]
CAS Number 108050-82-4 [3] [1] [2]
Molecular Formula C₂₃H₂₆N₂O·HCl [1] [2]
Molecular Weight 382.93 g/mol [3] [1] [2]

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: Why is storage at -20°C and in a desiccator necessary? Low-temperature storage in a desiccator is a standard practice to maintain the long-term chemical integrity of organic compounds. It significantly slows down thermal degradation and prevents the absorption of moisture from the air, which could lead to hydrolysis or clumping of the powder.

Q2: What is the rationale behind protecting the compound from light? Light, especially ultraviolet light, can provide enough energy to break certain chemical bonds. Storing the compound in an amber vial or within a dark cabinet prevents photochemical degradation, which can create impurities and reduce the compound's efficacy in your experiments [3].

Q3: Why is an inert nitrogen atmosphere recommended for storage? Oxygen in the air can cause oxidation of sensitive functional groups in the molecule. Storing the compound under a nitrogen blanket in a sealed container displaces oxygen and moisture, thereby preventing oxidative degradation pathways [3].

Solutions & Experiments

Q4: How should I prepare a stock solution of this compound? The supplier indicates that this compound can be dissolved in DMSO to a concentration of 50 mM, which may require gentle warming [1]. For in vivo studies, it can be dissolved in water to at least 1 mg/mL (2.61 mM) using ultrasonic agitation and warming to 60°C [3].

Q5: How can I verify the stability of my stock solution over time? While specific stability data for solutions is not provided, it is a best practice to:

  • Prepare fresh solutions for critical experiments.
  • If storage is necessary, aliquot the stock solution, store it at -20°C or -80°C, and protect it from light.
  • Use analytical techniques like HPLC to periodically check the solution for the appearance of degradation products compared to a fresh standard.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low biological activity Compound degradation due to improper storage or outdated solution. Use a fresh, newly opened vial stored correctly. Prepare a new stock solution and confirm its concentration.
Difficulty dissolving the compound The compound may require gentle heating or a different solvent. Gently warm the solution in a warm water bath (not above 60°C) and sonicate. Ensure you are using the recommended solvent, DMSO, for concentrated stock solutions [1].
Discoloration of the powder Photodegradation or oxidative degradation. Do not use the discolored material for experiments. Properly dispose of it and obtain a new sample, ensuring it is stored in the dark and under nitrogen as recommended.

Experimental Protocol: Forced Degradation Study

To empirically establish the stability profile of this compound in your laboratory, you can conduct a forced degradation study. The workflow below outlines the key stages of this process.

This study helps identify degradation products and establishes the stability-indicating nature of your analytical method [4].

  • Materials: this compound, methanol, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC system with UV detector, controlled temperature oven, and light chamber.
  • Procedure:
    • Prepare a stock solution of this compound in methanol (e.g., 1000 μg/mL).
    • Subject aliquots of this solution to various stress conditions [4]:
      • Acidic Hydrolysis: Reflux with 3M HCl at 80°C for a defined period.
      • Basic Hydrolysis: Reflux with 2M NaOH at 80°C for a defined period.
      • Oxidative Stress: Treat with 6% H₂O₂ at room temperature.
      • Photolytic Stress: Expose solution to direct sunlight for several days.
      • Thermal Stress: Expose the solid powder to dry heat (e.g., 50°C).
    • After the stress period, neutralize acid/base samples, remove excess H₂O₂ by heating, and prepare all samples for HPLC analysis.
    • Analyze stressed samples alongside a control sample using a suitable HPLC method (e.g., C18 column, methanol/aqueous mobile phase).
  • Data Evaluation: Compare the HPLC chromatograms of stressed samples with the control. The appearance of new peaks (degradation products) and a decrease in the main peak area indicate instability under that specific condition.

References

roxindole hydrochloride reconstitution calculator molarity preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solubility

The table below summarizes the fundamental chemical properties of roxindole hydrochloride as reported by the suppliers.

Property Details
Molecular Weight 382.93 g/mol [1] [2] [3]
Formula C₂₃H₂₇ClN₂O [1] [2] [3]
Purity ≥98% [1] [2]
Recommended Storage Desiccate at -20°C [1] [2] [4]
Solubility in DMSO 50 mM (with gentle warming) [2] [3] or 50 mg/mL [3] [4]

Stock Solution Preparation

Based on the solubility data, here are detailed methodologies for preparing a standard 50 mM stock solution.

Protocol 1: Standard 50 mM Stock Solution in DMSO

This is the most straightforward method for preparing a concentrated stock solution [2] [3].

  • Weigh the compound: Measure out 19.15 mg of this compound.
  • Add solvent: Transfer the compound to a 1 mL volumetric tube.
  • Dissolve: Add anhydrous DMSO to bring the total volume to 1 mL. Gently warm the mixture to ensure complete dissolution [2].
  • Aliquot and store: Once fully dissolved, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light, for one month [3].
Protocol 2: 10 mM Working Solution for In Vivo Studies

For in vivo applications, further dilution into a dosing solution is necessary. The following protocol, adapted from supplier data, yields a ready-to-use solution [3].

  • Prepare 20.8 mg/mL DMSO stock: Dissolve 20.8 mg of this compound in 1 mL of DMSO.
  • Prepare working solution: In a new vial, mix the components in this order:
    • 100 µL of the DMSO stock solution from Step 1.
    • 400 µL of PEG 300.
    • 50 µL of Tween-80.
    • 450 µL of saline (0.9% sodium chloride in ddH₂O).
  • Mix thoroughly: Vortex or shake the final mixture until it is clear.

The workflow below summarizes the two preparation paths from solid compound to final solution:

Start This compound (Solid Powder) DMSO DMSO Stock Solution (50 mM) Start->DMSO 1. Dissolve in DMSO with gentle warming InVitro In Vitro Working Solution DMSO->InVitro 2. Dilute in buffer for cellular assays InVivo In Vivo Dosing Solution (2.08 mg/mL) DMSO->InVivo 2. Mix with PEG300, Tween-80 & Saline

Frequently Asked Questions

What is the typical concentration range used in in vitro experiments?

While the specific working concentration depends on your experimental design, one study using this compound reported an IC₅₀ value of 0.9 nM for the 5-HT₁ₐ receptor in a binding assay [3]. You should perform a dose-response curve to determine the optimal concentration for your specific research.

How should I handle and store the compound to ensure its stability?
  • Solid Powder: The compound should be stored in a desiccator at -20°C to prevent degradation caused by moisture and temperature fluctuations [1] [2].
  • Stock Solution: Aliquot the DMSO stock solution and store it at -20°C, protected from light. According to one supplier, a DMSO stock solution can be stored under these conditions for up to one month [3].
The solution seems cloudy or has precipitate after thawing. What should I do?

A cloudy solution indicates that the compound may have precipitated out of solution.

  • Gently warm the vial to room temperature or briefly place it in a warm water bath (around 37°C), then vortex it gently.
  • Avoid sonication unless necessary, as it can sometimes degrade the compound. If warming does not work, brief sonication can be attempted [3].
  • If the precipitate does not dissolve, the solution may have degraded and should not be used.
Where can I find a calculator to help me with my dilutions?

Several suppliers provide online molarity and reconstitution calculators. You can input the mass of your compound and the desired concentration, and the calculator will determine the required solvent volume [2] [5] [6].

References

roxindole hydrochloride batch-specific Certificate of Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Certificate of Analysis (CoA)

A CoA is a crucial document provided by the manufacturer that certifies a product's quality and confirms it meets specified analytical standards for a given batch or lot. The table below summarizes the key technical data for Roxindole Hydrochloride as generally provided by several suppliers.

Property Specification
CAS Number 108050-82-4 (most common); 112192-04-8 [1] [2] [3]
Molecular Formula C₂₃H₂₆N₂O·HCl [1] [2] [4]
Molecular Weight 382.93 g/mol [1] [2] [5]
Purity ≥95% to ≥98% [1] [2] [3]
Physical Description Solid, white to off-white [5] [4]
Recommended Storage Desiccate at -20°C [2] [4]
Solubility Soluble in DMSO (e.g., 50 mM) [2] [5]
Supplier CoA Note "Refer to Certificate of Analysis for lot specific data." [1]

This compound: Key Characteristics & Experimental Notes

For your troubleshooting guides and FAQs, here is a synthesis of the compound's profile and common experimental considerations.

  • Mechanism of Action: this compound is characterized as a potent and selective presynaptic dopamine D2 autoreceptor agonist [1] [2] [6]. It also has notable secondary pharmacology: it is a 5-HT1A receptor agonist and a serotonin (5-HT) uptake inhibitor [2] [7] [5]. This multi-receptor profile is relevant for interpreting functional experimental outcomes.
  • Biological Effects: Based on its mechanism, the compound has been investigated for effects on the dopaminergic system and for potential antipsychotic and antidepressant activity [7] [5] [6]. It can influence pituitary hormone secretion, notably suppressing prolactin release [7].
  • Handling and Preparation:
    • Solubility: The compound is soluble in DMSO. One supplier specifies it can be dissolved to 50 mM in DMSO with gentle warming [2] [5].
    • Stability: To maintain stability, it is recommended to store the product desiccated at -20°C and protect it from light [2] [5] [4]. For stock solutions, aliquot and avoid repeated freeze-thaw cycles.

The dual action of Roxindole on both dopamine and serotonin systems can be visualized as follows, which may help in understanding its functional role in experiments:

G cluster_dopamine Dopamine System cluster_serotonin Serotonin System Roxindole Roxindole D2_Auto D2 Autoreceptor Agonist Roxindole->D2_Auto SERT 5-HT Transporter Inhibitor Roxindole->SERT HT1A 5-HT1A Receptor Agonist Roxindole->HT1A DA_Synthesis ↓ Dopamine Synthesis D2_Auto->DA_Synthesis DA_Release ↓ Dopamine Release DA_Synthesis->DA_Release Synaptic_5HT ↑ Synaptic 5-HT SERT->Synaptic_5HT HT1A->Synaptic_5HT

Frequently Asked Questions for Your Technical Support Center

  • Q1: Where can I find the batch-specific Certificate of Analysis for this compound?

    • A: Batch-specific CoAs are not hosted on public websites. They are provided directly by the supplier with the product shipment. You should contact the supplier's customer service or log into your account on their website to download the CoA for your specific batch number [1] [2].
  • Q2: Why is there more than one CAS number for this compound?

    • A: The CAS number 108050-82-4 is the most widely referenced across multiple suppliers and literature [2] [5] [3]. The number 112192-04-8 is also used by at least one major supplier [1]. This may represent different salt forms or manufacturing histories. Researchers should verify the specific CAS and chemical structure with their supplier for precise identification.
  • Q3: What is a typical in vivo dosage of this compound in rodent studies?

    • A: One published study in rats reported subcutaneous administration of Roxindole at doses of 1, 3, and 10 mg/kg to investigate its effects on serotonin-mediated behaviors [5]. Another study reported ED₅₀ values of 1.4 mg/kg s.c. in mice and 0.65 mg/kg s.c. in rats for inhibiting apomorphine-induced behaviors [6]. Dosage must be determined empirically for each specific research model.

References

roxindole hydrochloride handling instructions hygroscopic DMSO impact

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Solubility

The table below summarizes key physical properties and solubility data for roxindole hydrochloride [1] [2] [3].

Property Value / Description
Molecular Formula C23H27ClN2O [1] [4] [2]
Molecular Weight 382.93 g/mol [1] [4] [2]
CAS Number 108050-82-4 [1] [4] [2]
Purity ≥98% [1] [3]
Appearance White to off-white solid powder [1] [2]
Solubility in DMSO 50 mg/mL (130.57 mM) [1] [2] [3]
Solubility in Water 1 mg/mL (2.61 mM) [1] [2]

> Important Note on DMSO: The product information specifically states that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" [2]. Using old, moisture-absorbed DMSO can lead to precipitation and inaccurate concentrations.

Storage and Handling Instructions

Proper storage is critical for maintaining the stability of this compound.

  • Powder Storage: Store the powder at -20°C in a tightly sealed container. It should be protected from light and exposure to moisture (e.g., stored under nitrogen or in a desiccator) [1] [4] [2].
  • Stock Solution Storage:
    • For short-term use (about one month), stock solutions in DMSO can be stored at -20°C [1] [2].
    • For long-term storage (up to 6 months), keep stock solutions at -80°C [1] [2].
    • Always protect solutions from light and store them under nitrogen if possible to prevent degradation and moisture absorption [1] [2].
  • Safety and Handling:
    • The compound is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long lasting effects (H410) [4].
    • Handle with personal protective equipment (safety goggles, gloves, protective clothing) and use only in areas with appropriate exhaust ventilation. Avoid dust formation [4].
    • Collect spillage and dispose of contents according to local regulations at an approved waste disposal plant [4].

Experimental Preparation Protocols

Here are detailed methodologies for preparing stock solutions and in vivo formulations.

Protocol 1: Preparing a DMSO Stock Solution

Start Start: Weigh Roxindole HCl powder Step1 Add calculated volume of dry, fresh DMSO Start->Step1 Step2 Warm gently at 37°C if needed Step1->Step2 Step3 Brief sonication in ultrasonic bath Step2->Step3 Step4 Vortex to ensure complete dissolution Step3->Step4 Decision Solution clear? Step4->Decision Decision->Step2 No End Label with date/concentration Store protected from light Decision->End Yes

Example Calculation: To prepare 1 mL of a 50 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
  • Mass = 0.050 mol/L × 0.001 L × 382.93 g/mol = 19.15 mg
  • Dissolve 19.15 mg of powder in 1 mL of DMSO to achieve the final concentration [1].
Protocol 2: Preparing In Vivo Formulations

The table below outlines three common formulations for in vivo studies. Always add co-solvents sequentially from left to right [1] [2].

Formulation Composition Preparation Example (for 1 mL)

| Formulation 1 (For oral or SC administration) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | 100 µL DMSO stock + 400 µL PEG300 → mix → add 50 µL Tween-80 → mix → add 450 µL Saline [1]. | | Formulation 2 (For improved solubility) | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] | 100 µL DMSO stock + 900 µL of 20% SBE-β-CD in Saline → mix [1]. | | Formulation 3 (For long-term studies >½ month) | 10% DMSO + 90% Corn Oil [1] [2] | 100 µL DMSO stock + 900 µL Corn Oil → mix [1]. |

> Note on Use: It is recommended to prepare and use the working solution on the same day [5].

Troubleshooting Common Issues

  • Problem: Precipitation in stock solution.
    • Cause: The DMSO used was hygroscopic and absorbed water, or the solution was stored improperly.
    • Solution: Use a newly opened bottle of dry DMSO. Warm the solution gently at 37°C and sonicate briefly. If precipitation persists, consider making a fresh stock at a slightly lower concentration [2].
  • Problem: Inconsistent biological activity in assays.
    • Cause: Degraded compound due to repeated freeze-thaw cycles, exposure to light, or inaccurate concentration from a poorly dissolved stock.
    • Solution: Prepare single-use aliquots of the stock solution. Always protect the compound from light. Ensure the powder is fully dissolved before use and verify your calculations [1] [2].

Key Takeaways for Researchers

  • DMSO Quality is Critical: The number one rule for working with this compound is to use fresh, dry DMSO to avoid solubility issues caused by moisture [2].
  • Protect from Light and Moisture: The compound is light-sensitive and requires storage in a tightly sealed container, preferably under inert gas, both as a powder and in solution [1] [2].
  • Follow Sequential Formulation: When preparing in vivo doses, add co-solvents in the specified sequence to maintain clarity and solubility [1].

References

roxindole hydrochloride preventing product inactivation freeze-thaw

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole Hydrochloride: Basic Properties & Handling

This table summarizes the key chemical and handling information for this compound from supplier data sheets, which is a good starting point for developing a stabilization strategy. [1] [2] [3]

Property Details
Chemical Formula C₂₃H₂₇ClN₂O [1] [3]
Molecular Weight 382.93 g/mol [1] [3]
CAS Number 108050-82-4 [1] [2]
Appearance White to off-white solid powder [1] [3]
Solubility 50 mM in DMSO (with gentle warming); 1 mg/mL (2.61 mM) in water [1] [3]
Recommended Long-Term Storage Desiccate at -20°C (as a powder). In solvent: -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen). [1] [3]

General Guide for Minimizing Freeze-Thaw Damage

While not specific to this compound, the following workflow and guidance, adapted from a systematic study on monoclonal antibodies, provide a robust framework for protecting freeze-thaw-sensitive molecules. [4]

Start Start: Molecule Susceptible to Freeze-Thaw Aggradation A Understand Stress Factors: Ice-Water Interfaces, pH Shifts, Solute Concentration Start->A B Systematically Screen Formulation Matrices A->B C Optimize Freeze-Thaw Process Parameters A->C D Small-Scale Model Verification B->D C->D E At-Scale Verification & Process Transfer D->E

The core strategies to investigate involve optimizing both the formulation (the solution the molecule is in) and the process (how it is frozen and thawed). [4]

Formulation Optimization

The goal is to create a stable solution environment that protects the molecule from freeze-thaw stresses.

  • Screen Excipients: Systematically test different buffers, salts, and stabilizers. For instance, one study found that optimizing the concentrations of sodium phosphate buffer and sodium chloride was critical to reducing aggregation. [4]
  • Consider Surfactants: Adding surfactants like polysorbates can help protect against damage at the ice-water interface. [4]
  • Evaluate Protein/Compound Concentration: The optimal concentration of the active molecule itself can impact stability and should be evaluated. [4]
Process Optimization

The rates of freezing and thawing are critical factors that can be controlled to minimize damage.

  • Controlled Freezing/Thawing Rates: Avoid passive, uncontrolled methods. Use a controlled-rate freezer to test different combinations, such as "slow freeze-fast thaw" versus "fast freeze-slow thaw". [4]
  • Fast Thawing: Rapid thawing in a controlled water bath (e.g., set at 25°C or 37°C) has been shown to be beneficial for reducing aggregation in some molecules. [4]
  • Scale-Down Modeling: Develop a small-scale model that mimics the intended large-scale manufacturing conditions to predict and prevent issues early in development. [4]

Troubleshooting FAQs

  • Q1: What are the primary stability concerns for this compound in solution? While specific data is limited, the general concerns for molecules in solution include hydrolysis, oxidation, and physical instability like aggregation or precipitation. The supplier recommendations to store solutions at -80°C and protect from light aim to mitigate these risks. [1] [3]

  • Q2: How should I prepare and store stock solutions of this compound?

    • Dissolve: Gently warm the tube at 37°C and use sonication to dissolve the powder in DMSO or water to the desired concentration. [2]
    • Store: Aliquot the stock solution into single-use vials immediately after preparation.
    • Freeze: Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).
    • Use: Thaw an aliquot as needed and avoid refreezing. For in vivo work, prepare the final dosing formulation fresh on the day of use. [1] [3]
  • Q3: The supplier datasheet doesn't mention freeze-thaw stability. What should I do? In the absence of specific data, a proactive approach is required. Design a small pilot study to test the stability of your specific preparation under different freeze-thaw conditions (e.g., 1 vs. 3 cycles) and using different formulation buffers. Analyze the compound for concentration and purity after each cycle to establish your own robust protocol.

References

roxindole hydrochloride working solution concentration calculation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solubility

The table below summarizes key data for roxindole hydrochloride essential for planning your experiments.

Property Description / Value
CAS Number 108050-82-4 [1] [2] [3]
Molecular Formula C₂₃H₂₇ClN₂O [2] [3] [4]
Molecular Weight 382.93 g/mol [2] [3] [4]
Purity ≥ 98% to 99.01% (vendor dependent) [1] [2] [3]
Appearance White to off-white solid powder [2] [3] [4]
Solubility in DMSO ~50 mg/mL (130.57 mM) [2] [3]
Solubility in Water ~1 mg/mL (2.61 mM) [2] [3]
Storage Desiccate at -20°C, protect from light [2] [3]

Working Solution Preparation

Here are standard protocols for preparing stock and in vivo working solutions.

Stock Solution Calculation and Preparation

A typical high-concentration stock solution (e.g., 50 mg/mL in DMSO) is prepared as follows [2] [3]:

  • Mass of compound: 50 mg
  • Volume of DMSO: 1 mL
  • Calculated concentration: 50 mg/mL or 130.57 mM

You can use this formula to calculate the mass needed for any desired stock concentration: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)

For routine use, prepare aliquots and store at -20°C or -80°C. Protect from light and avoid repeated freeze-thaw cycles [2] [3].

In Vivo Formulation Protocols

The following protocols sequentially add co-solvents to prepare a solution suitable for animal studies. All percentages are volumetric [2] [3].

Protocol 1: Aqueous Solution

  • Final Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
  • Preparation:
    • Add 100 μL of 20.8 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
    • Add 50 μL Tween-80 and mix evenly.
    • Add 450 μL Saline to adjust the volume to 1 mL.
  • Result: Yields a clear solution of ≥ 2.08 mg/mL (5.43 mM) [2] [3].

Protocol 2: Cyclodextrin-Based Solution

  • Final Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Preparation:
    • Add 100 μL of 20.8 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline and mix evenly.
  • Result: Yields a clear solution of ≥ 2.08 mg/mL (5.43 mM) [2] [3].

The workflow for preparing these solutions is as follows:

G Start Start: Roxindole HCl Powder DMSO Dissolve in DMSO Start->DMSO Stock DMSO Stock Solution (50 mg/mL, 130.57 mM) DMSO->Stock Protocol1 Protocol 1: Aqueous Formulation Stock->Protocol1 Add 100μL Protocol2 Protocol 2: Cyclodextrin Formulation Stock->Protocol2 Add 100μL Sol1 Final In Vivo Solution (10% DMSO, 40% PEG300 5% Tween-80, 45% Saline) Protocol1->Sol1 Add to 400μL PEG300 then 50μL Tween-80 then 450μL Saline Sol2 Final In Vivo Solution (10% DMSO, 90% 20% SBE-β-CD in Saline) Protocol2->Sol2 Add to 900μL 20% SBE-β-CD/Saline

Mechanism of Action

This compound is a multifaceted neuromodulator. Its primary mechanism involves acting as a potent agonist at dopamine D2-like autoreceptors, with affinity in the low nanomolar range, which modulates dopamine release [2] [3] [5]. It also functions as a 5-HT1A receptor agonist and a serotonin (5-HT) reuptake inhibitor, contributing to its proposed antidepressant and anxiolytic effects [2] [5]. These actions underlie its research applications in studying schizophrenia and depression [2] [5].

The following diagram illustrates this multi-target mechanism:

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Roxindole Roxindole HCl DA_Release Dopamine Release Roxindole->DA_Release Inhibits via D2 Autoreceptor Agonism SERT Serotonin Transporter (SERT) Roxindole->SERT Inhibits DA_Synthesis Dopamine Synthesis DA_Synthesis->DA_Release Synapse DA_Release->Synapse PostSynaptic Postsynaptic Effects Synapse->PostSynaptic Synapse->SERT 5-HT

Key Considerations for Researchers

  • Dosing Information: In vivo studies report that this compound inhibits apomorphine-induced climbing in mice and stereotyped behavior in rats with ED₅₀ values of 1.4 mg/kg s.c. and 0.65 mg/kg s.c., respectively [2] [3].
  • Commercial Availability: The compound is available from several chemical suppliers for research purposes in various sizes (e.g., 5 mg, 10 mg, 50 mg) [1] [2] [3]. Prices vary by vendor and quantity.

References

roxindole hydrochloride experimental variability source identification

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology of Roxindole Hydrochloride

This compound is characterized as a dopaminergic and serotonergic agent. Its complex mechanism of action is a key factor to consider when interpreting experimental results [1].

The table below summarizes its primary biological activities and affinity for various receptors:

Biological Activity Receptor Affinity (pKi values) Additional Mechanisms
Dopamine D2 autoreceptor agonist [2] [1] [3] Human D2: 8.55 [2] [3] Serotonin (5-HT) reuptake inhibitor [2] [1] [3]
Affinity for D3, D4 receptors [2] [1] Human D3: 8.93 [2] [3] 5-HT1A receptor agonist activity [1] [4]
Affinity for 5-HT1 receptors [2] Human D4: 8.23 [2] [3] Reported 5-HT2A receptor antagonist [1]
Human 5-HT1A: 9.42 [2] [3]
Human 5-HT1B: 6.00 [2] [3]
Human 5-HT1D: 7.05 [2] [3]

This multi-target profile means that experimental outcomes can be influenced by its action at several different receptors simultaneously.

Potential Sources of Experimental Variability

While not specific to roxindole, experimental variability can arise from several areas. The following diagram outlines the main categories to investigate when troubleshooting inconsistent results.

FAQs on this compound

Here are answers to some anticipated frequently asked questions.

Q1: What is the clinical background of this compound? Roxindole was originally developed for the treatment of schizophrenia but was found to have only modest efficacy [1]. During clinical trials, it was unexpectedly discovered to produce potent and rapid antidepressant and anxiolytic effects, leading to its further investigation for major depression [1] [4]. It has also been studied for Parkinson's disease and prolactinoma but has never been marketed [1].

Q2: What is the solubility and recommended storage condition for the compound? this compound is soluble to 50 mM in DMSO with gentle warming [3]. It is recommended to desiccate and store at -20°C to maintain its stability over time [2] [3].

Q3: Is the variability I'm seeing in my cell-based assays unusual? A degree of variability in cell-based drug testing can be inherent, even under highly standardized conditions. One analysis of millions of experiments in the NCI60 screen found profound intra-laboratory data variability, which is considered an intrinsic challenge in this field [5].

Troubleshooting Guide for Common Scenarios

When you encounter issues, the following steps can help identify the cause.

Scenario Possible Causes Suggested Actions

| Inconsistent biological responses | 1. Complex multi-receptor activity [2] [1]. 2. Inherent biological variability of model system [5]. | 1. Use selective receptor antagonists to isolate pathways. 2. Increase replicate number to account for inherent variability. | | Low compound activity or potency | 1. Compound degradation due to improper storage [2] [3]. 2. Inaccurate concentration during dilution. | 1. Verify storage conditions (-20°C, desiccated) and solution age. 2. Calibrate pipettes and prepare fresh stock solutions. | | High background or non-specific effects in binding assays | Off-target binding at other monoamine receptors [2] [1]. | Validate assay conditions using a known control compound and include appropriate controls for related receptor types (e.g., 5-HT1A, D3). |

How to Proceed Further

The search results could not provide detailed experimental protocols for key assays like receptor binding or uptake inhibition. To build a more comprehensive knowledge base, I suggest you:

  • Consult Primary Literature: The review articles and research papers cited in the supplier pages (e.g., Bartoszyk et al., 1996; Newman-Tancredi et al., 1999) are the best source for specific methodological details [2].
  • Validate Analytical Methods: If you are formulating the compound or analyzing its concentration, you may need to develop and validate a specific HPLC method, as general methods can show significant variability [6].

References

roxindole hydrochloride comparison other dopamine autoreceptor agonists

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Dopamine Autoreceptor Agonists

The table below summarizes the core characteristics of roxindole and other agonists based on a 1995 review and related clinical studies [1] [2].

Agonist Name Primary Mechanism / Receptor Profile Therapeutic Area & Efficacy (Based on Cited Studies) Key Differentiating Features / Notes

| Roxindole | Dopamine autoreceptor agonist; also inhibits 5-HT uptake and has 5-HT1A agonistic actions. [2] | Schizophrenia: Mild improvement in negative symptoms (e.g., affective flattening, avolition). [1] Major Depression: Demonstrated antidepressant efficacy in open trials, with a remarkably rapid onset of action in some patients. [2] | Multi-receptor profile (dopamine and serotonin) may contribute to its antidepressant effects. [2] | | Pramipexole | Dopamine autoreceptor agonist. [1] | Schizophrenia: Mild improvement in negative symptoms. [1] | Later widely adopted for the treatment of Parkinson's disease. [3] [4] | | Talipexole | Dopamine autoreceptor agonist. [1] | Schizophrenia: Mild improvement in negative symptoms. [1] | — | | OPC-4392 | Dopamine autoreceptor agonist. [1] | Schizophrenia: No significant improvement of positive symptoms. [1] | — | | Terguride | Partial dopamine agonist. [1] | Schizophrenia: No significant improvement of positive symptoms. [1] | — |

Detailed Experimental Data and Protocols

For a researcher, understanding the experimental basis for these comparisons is crucial. Here is a breakdown of the key methodologies and findings.

Clinical Trials in Schizophrenia

The data in the table above is largely derived from a review of several open and placebo-controlled clinical trials. [1]

  • Objective: To assess the therapeutic effects of dopamine autoreceptor agonists on positive and negative symptoms of schizophrenia.
  • Methodology: These were clinical trials where patients with schizophrenia were administered the agonists, and their symptomatology was evaluated using standardized psychiatric rating scales.
  • Key Findings: The review concluded that autoreceptor-selective agonists, including those listed, did not significantly improve positive symptoms (like hallucinations and delusions). However, some, like roxindole, pramipexole, and talipexole, showed potential for mild improvement in negative symptoms (like flattened affect and avolition). The evidence was not deemed sufficient for a reliable judgment, and the review called for more double-blind studies. [1]
Clinical Trial of Roxindole in Major Depression

A 1993 open clinical trial specifically investigated roxindole for major depression. [2]

  • Objective: To evaluate the antidepressant efficacy of roxindole.
  • Protocol:
    • Participants: 12 in-patients with a major depressive episode (DSM-III-R).
    • Treatment: Roxindole was administered at a fixed dosage of 15 mg per day for 28 days.
    • Assessment: The primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.
  • Outcomes: After 4 weeks, 8 out of 12 patients (67%) showed a reduction of at least 50% in HAMD-17 scores. The mean HAMD-17 reduction for all patients was 56%. Half of the patients achieved complete remission (HAMD-17 < 8). The onset of action was noted to be rapid, with most responders improving within the first two weeks. [2]
Receptor Binding Affinity Studies

The unique profile of roxindole is attributed to its affinity for multiple receptors.

  • Objective: To determine the binding affinity (pKi) and agonist efficacy of roxindole at various human dopamine and serotonin receptors. [5]
  • Findings: Roxindole exhibits high affinity for several receptors, which explains its dual focus in schizophrenia and depression research. Its key affinity values (pKi) are:
    • Dopamine hD3: 8.93
    • Dopamine hD2: 8.55
    • 5-HT h5-HT1A: 9.42
    • Dopamine hD4: 8.23
  • Significance: The high affinity for the 5-HT1A receptor and its role as a serotonin uptake inhibitor significantly differentiate it from more selective dopamine agonists like pramipexole and talipexole. [2] [5]

Mechanism of Action and Signaling Pathways

The therapeutic action of these agonists begins at the dopamine autoreceptor. The following diagram illustrates the core signaling pathway they influence.

architecture Dopamine Neuron Dopamine Neuron Nerve Impulse Nerve Impulse Dopamine Release Dopamine Release Nerve Impulse->Dopamine Release Dopamine Synthesis Dopamine Synthesis Dopamine Synthesis->Dopamine Release Autoreceptor Activation Autoreceptor Activation Dopamine Release->Autoreceptor Activation Dopamine binds to autoreceptor Reduced Dopamine Activity Reduced Dopamine Activity Autoreceptor Activation->Reduced Dopamine Activity Negative Feedback Reduced Dopamine Activity->Nerve Impulse Reduces Firing Reduced Dopamine Activity->Dopamine Synthesis Inhibits Dopamine Agonist\n(e.g., Roxindole) Dopamine Agonist (e.g., Roxindole) Dopamine Agonist\n(e.g., Roxindole)->Autoreceptor Activation Directly activates

Dopamine autoreceptors are located on the presynaptic neuron and act as a self-regulating brake on dopamine system activity. When activated, they inhibit dopamine synthesis, release, and neuronal firing. [1] Roxindole and similar agonists mimic dopamine at these autoreceptor sites, enhancing this negative feedback and leading to an overall reduction in dopaminergic activity. This mechanism is particularly targeted in schizophrenia, where a relative excess of dopamine is hypothesized. [1]

Roxindole's action is more complex due to its multi-receptor profile. Its potent effects on the serotonin system (5-HT1A agonism and reuptake inhibition) are considered central to its investigated antidepressant properties. [2]

Research Implications and Considerations

For your research and development work, please consider the following:

  • Evidence Context: The clinical data for roxindole's use in schizophrenia and depression, while promising, comes from open trials. The cited reviews explicitly call for more robust double-blind, placebo-controlled studies to confirm these early findings. [1] [2]
  • Clinical Translation: Several of these dopamine agonists, notably pramipexole, found a primary and successful application in the treatment of Parkinson's disease, a area distinct from their original psychiatric research. [3] [4]
  • Modern Research Tools: Current research on dopamine receptors utilizes advanced techniques like homology modeling, molecular dynamics, and molecular docking to understand subtype-specific binding, which is crucial for developing more selective therapeutics. [6] [7]

References

roxindole hydrochloride receptor binding profile D2 D3 D4 5-HT1A

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Profile of Roxindole Hydrochloride

The table below summarizes the key experimental data for this compound's binding affinity and functional efficacy at various human monoaminergic receptors [1].

Receptor Affinity (pKi) Functional Efficacy (pEC₅₀) Intrinsic Activity (Eₘₐₓ, %) Functional Role of Roxindole
Dopamine D₂ (short) 8.55 7.88 10.5% Weak Partial Agonist / Antagonist
Dopamine D₃ 8.93 9.23 30.0% Potent & Selective Partial Agonist
Dopamine D₄ (4-repeat) 8.23 7.69 35.1% Partial Agonist
Serotonin 5-HT₁ₐ 9.42 Not Specified 59.6% High-Affinity Partial Agonist
Serotonin 5-HT₁в 6.00 Not Specified 27.1% Weak Agonist
Serotonin 5-HT₁ᴅ 7.05 Not Specified 13.7% Weak Agonist

Notes: pKi and pEC₅₀ are logarithmic values; a higher number indicates greater potency. Eₘₐₓ is the maximum effect, expressed as a percentage relative to the full native agonist (Dopamine or Serotonin).

Experimental Protocols for Key Data

The primary data comes from a 1999 study that used recombinant human receptors expressed in cellular systems. Key methodological details are [1]:

  • Radioligand Binding Assays: Performed to determine binding affinity (pKi). Specific radioligands for each receptor were used. Tubes contained membrane homogenates, the radioligand, and various concentrations of Roxindole. Non-specific binding was defined in the presence of an excess of unlabeled ligand. After incubation, bound radioactivity was separated by rapid vacuum filtration, and the IC₅₀ value was determined. The inhibition constant (Ki) was calculated from the IC₅₀ using the Cheng-Prusoff equation.
  • Functional [[35S]GTPγS Binding Assays: Used to determine agonist potency (pEC₅₀) and intrinsic activity (Eₘₐₓ). This assay measures G-protein activation. Membranes were incubated with Roxindole (or a reference agonist) in the presence of GDP and [[35S]GTPγS. The reaction was terminated by filtration, and bound radioactivity was measured. The concentration-response curves for Roxindole were compared to those of the full agonist Dopamine (for dopamine receptors) or Serotonin (for 5-HT receptors) to calculate its relative efficacy (Eₘₐₓ).
  • Antagonist Mode Investigation: Roxindole's ability to block dopamine-stimulated [[35S]GTPγS binding at hD₂ receptors was also tested, confirming its antagonist properties at this subtype.

Pharmacological Context and Comparison

Roxindole's profile as a dopamine D₃ and serotonin 5-HT₁ₐ partial agonist is significant for its potential antidepressant and antipsychotic properties [1] [2]. This mechanism is shared by other modern atypical antipsychotics (e.g., aripiprazole, brexpiprazole, cariprazine) which are also D₂/₃ partial agonists with 5-HT₁ₐ activity [3].

The following diagram illustrates Roxindole's primary mechanism of action at the synaptic level, highlighting its key agonist and antagonist effects.

G cluster_synaptic Synaptic Cleft Neurotransmitter Dopamine/Serotonin Receptor Post-Synaptic Receptor (D3, 5-HT1A) Neurotransmitter->Receptor Natural Agonism ROX Roxindole ROX->Receptor Partial Agonism AutoR Pre-Synaptic Autoreceptor (D2, 5-HT1A) ROX->AutoR Agonism / Antagonism Signal Modulated Neuronal Signal Receptor->Signal AutoR->Neurotransmitter Inhibitory Feedback

Roxindole's primary mechanism of action at the synaptic level, highlighting its key agonist and antagonist effects.

Summary and Research Implications

This compound presents a multi-receptor profile. Its potential antidepressant and antipsychotic effects are likely linked to its preferential activation of dopamine D₃ over D₂ receptors and its substantial partial agonism at 5-HT₁ₐ receptors [1]. Activation of D₃ and 5-HT₁ₐ receptors are both considered promising strategies for developing novel antidepressants with improved efficacy and faster onset of action [4].

References

roxindole hydrochloride pKi values comparison standard dopamine agonists

Author: Smolecule Technical Support Team. Date: February 2026

pKi Values of Dopamine Receptor Agonists

The table below compiles the pKi values for roxindole and other agonists at key dopamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.

Comparison of Agonist Affinities at Human Dopamine Receptors [1] [2] [3]

Agonist Name D2 Receptor (pKi) D3 Receptor (pKi) D4 Receptor (pKi) 5-HT1A Receptor (pKi)
Roxindole 8.55 [1] 8.93 [1] 8.23 [1] 9.42 [1]
Bromocriptine 8.05 [2] Information Missing Information Missing Information Missing
Quinpirole Information Missing Information Missing Information Missing Negligible activity [1]
Aripiprazole Information Missing Information Missing Information Missing Information Missing
Cabergoline 0.7 (Ki in nM) [2] 1.5 (Ki in nM) [2] Information Missing Information Missing
Apomorphine Information Missing Information Missing Information Missing Information Missing
Ropinirole ~7.4 (pEC50) [2] ~8.4 (pEC50) [2] ~6.8 (pEC50) [2] Information Missing

Experimental Context and Methodologies

The data presented comes from standard receptor binding and functional assays. Here is a breakdown of the key experimental details:

  • Source of Receptors: The data for roxindole was obtained from studies using recombinant human dopamine and serotonin receptors expressed in cellular systems, which allows for the precise study of interactions with specific human receptor subtypes [1].
  • Binding Affinity Assays (pKi): The pKi values, which quantify binding affinity, are typically determined using radioligand binding experiments. In these assays, the ability of the test compound (e.g., roxindole) to compete with a known radioactive ligand for the receptor binding site is measured. The concentration that inhibits 50% of the specific binding (IC50) is used to calculate the inhibitory constant, Ki, and subsequently pKi (pKi = -logKi) [1].
  • Functional Efficacy Assays ([³⁵S]GTPγS Binding): Beyond simple binding, the functional effect of a compound is crucial. The [³⁵S]GTPγS binding assay measures receptor activation by quantifying the exchange of GDP for GTP on the associated G-protein. This provides data on agonist potency (pEC50) and intrinsic efficacy (Emax). For example, this method showed roxindole is a potent partial agonist at the D3 receptor, with much higher potency and efficacy than at the D2 receptor [1].

Based on these methodologies, the following diagram outlines the logical workflow for determining a compound's pharmacologic profile:

G Start Start: Compound of Interest Step1 1. Radioligand Binding Assay Start->Step1 Step2 2. Functional Assay ([35S]GTPγS Binding) Step1->Step2 Determines Binding Affinity Step3 3. Data Analysis Step2->Step3 Measures Receptor Activation Result Profile: Binding Affinity (pKi) and Functional Efficacy (Emax) Step3->Result

Key Pharmacological Profiles

  • Roxindole's Dual Activity: Roxindole is not just a dopamine agonist; it is a dopamine D2/D3/D4 and serotonin 5-HT1A receptor agonist with additional 5-HT reuptake inhibition properties [1] [4] [3]. Its high affinity for 5-HT1A receptors (pKi 9.42) and role as a partial agonist are significant features that contribute to its potential antidepressant profile [1] [4].
  • Receptor Subtype Selectivity: The data highlights the concept of receptor subtype selectivity. While roxindole has high affinity for D2, D3, and D4 receptors, its functional potency (pEC50) is over 20-fold greater at D3 than at D2 or D4 receptors, suggesting a key role for D3 receptor activation in its effects [1].
  • Functional Efficacy vs. Affinity: It is critical to distinguish between binding affinity and functional efficacy. A compound like roxindole can have high affinity for a receptor but act as a partial agonist, producing a smaller maximal response than a full agonist like dopamine [1]. Conversely, quinpirole can exhibit functional selectivity, acting as a partial agonist at D3 and D4 receptors while displaying super-maximal efficacy (Emax >100%) at D2 receptors [1].

References

roxindole hydrochloride antidepressant onset rapidity clinical data

Author: Smolecule Technical Support Team. Date: February 2026

Roxindole Clinical and Pharmacological Data Summary

The table below consolidates the key experimental data available on roxindole's potential as a rapid-onset antidepressant.

Aspect Available Data & Experimental Findings Experimental Methodology Source & Context
Clinical Onset & Efficacy 56% mean reduction in HAMD-17 scores after 4 weeks. 7 out of 8 responders showed improvement (≥50% HAMD-17 reduction) within first 2 weeks; 4 patients were "nearly asymptomatic" within 1 week [1]. Clinical Trial (Open-label): 12 in-patients with major depression (DSM-III-R) were treated with a fixed dosage of 15 mg roxindole per day for 28 days. Efficacy was assessed using the 17-item Hamilton Depression Rating Scale (HAMD-17) [1]. 1993 Open Clinical Trial: Preliminary evidence; noted as requiring confirmation by double-blind controlled studies [1].
Proposed Mechanism: Dopamine System Potent agonist of dopamine autoreceptors [2]. Reduced immobility time in the forced swimming test in rats, an effect predictive of antidepressant activity. Repeated administration increased sensitivity to D-amphetamine [2]. Preclinical Animal Studies: Neuropharmacological profile assessed in rats and mice. Tests included: effects on locomotor activity, antagonism of amphetamine/apomorphine-induced behaviors, and the forced swimming test [2]. 1996 Preclinical Study: Proposed that roxindole may have antidepressant and antiparkinsonian activity, and should be devoid of extrapyramidal side-effects [2].
Proposed Mechanism: Serotonin System Inhibits 5-HT (serotonin) uptake and has 5-HT1A agonistic actions [1]. Shows 5-HT2A antagonistic and probable 5-HT1B agonistic activities [3]. Preclinical Animal Studies: Effects on the 5-hydroxytryptamine (5-HT) system studied in rats and mice. Assays included: 5-HT1A syndrome induction, hypothermia models, and head twitch response [3]. 1997 Preclinical Study: The complex serotonergic profile may contribute to its overall antidepressant effect [3].

Interpretation and Modern Context of the Data

When interpreting this data, it is crucial to consider the following limitations and contexts:

  • Limited and Preliminary Clinical Evidence: The primary clinical data comes from a single, small (n=12), open-label trial from 1993. The lack of a control group and blinding means the findings are not conclusive, and the promising "rapid" onset observed over 1-2 weeks needs validation in rigorous, modern trials [1].
  • Indirect Comparison to Modern Standards: The field's understanding of "rapid onset" has evolved. While roxindole's early improvement was considered rapid in its time, current research focuses on agents like ketamine, which can produce effects within hours [4] [5] [6]. Direct quantitative comparison between roxindole and these modern treatments is not possible with the available data.
  • Development Status Unclear: Based on the search results, it appears that roxindole's development as an antidepressant did not progress beyond early-phase trials. The available literature is decades old, and no recent clinical data or head-to-head comparisons with current antidepressants (e.g., SSRIs, SNRIs) were found.

Mechanisms of Rapid-Acting Antidepressants

The search for rapid-onset treatments has highlighted several mechanisms beyond the monoamine system targeted by roxindole. The diagram below illustrates the key pathways identified in contemporary research, with ketamine's NMDA receptor antagonism being the most prominent validated example.

G Key Pathways for Rapid-Antidepressant Action NMDA_Blockade NMDA Receptor Blockade (e.g., Ketamine) mTOR_Pathway mTOR Signaling Activation NMDA_Blockade->mTOR_Pathway  Stimulates Synaptogenesis Increased Synaptogenesis mTOR_Pathway->Synaptogenesis  Leads to PrefCortex Prefrontal Cortex Spine Formation & Neuronal Reconnection Synaptogenesis->PrefCortex  In Rapid_Effect Rapid Antidepressant Behavioral Response PrefCortex->Rapid_Effect  Underlies Monoaminergic Monoaminergic Strategies (SSRI/5-HT1A antagonism, etc.) Desensitization Receptor Desensitization Monoaminergic->Desensitization  Chronic Treatment  Causes Delayed_Effect Delayed Therapeutic Action (Weeks) Desensitization->Delayed_Effect  Enables

This diagram highlights that while traditional monoaminergic drugs like SSRIs (and potentially roxindole) work through slow adaptive changes, a primary modern focus for true rapid action is on the glutamate system, which can directly and quickly enhance synaptic connectivity [6].

Conclusion

For research purposes, the most valuable avenues would be:

  • Investigating the glutamate system, as it currently offers the most validated path to rapid efficacy.
  • Exploring multimodal approaches that, like roxindole's proposed mechanism, target multiple neurotransmitter systems, but with modern drug design and rigorous clinical testing.

References

roxindole hydrochloride extrapyramidal side effects comparison haloperidol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and EPS Profile Comparison

The core difference lies in their interaction with dopamine D2 receptors, which is the primary pathway implicated in EPS.

Feature Roxindole Haloperidol
Pharmacological Class Dopamine autoreceptor agonist; potential antipsychotic and antidepressant [1] First-generation (typical) antipsychotic [2]
Primary Mechanism Selective agonist at dopamine autoreceptors; modulates dopamine system activity [1] Potent antagonist at postsynaptic dopamine D2 receptors [2]
EPS Potential Preclinically indicated to be devoid of EPS; antagonizes catalepsy induced by haloperidol [1] High risk; carries a significant risk of dose-dependent EPS [2] [3] [4]
Catalepsy Induction Does not induce catalepsy [1] Induces a cataleptic state [5]
Key Experimental Findings Reduced immobility in forced swimming test (suggesting antidepressant activity); antagonized haloperidol-induced catalepsy [1] Efficacy linked to ~60-80% D2 receptor blockade; causes acute dystonia, akathisia, parkinsonism, and tardive dyskinesia [2] [3] [4]

The diagram below illustrates the fundamental mechanistic differences that account for their divergent EPS profiles.

cluster_rox Roxindole Pathway cluster_hal Haloperidol Pathway compound Compound Type rox Roxindole (Dopamine Autoreceptor Agonist) compound->rox hal Haloperidol (Postsynaptic D2 Antagonist) compound->hal autoreceptor Dopamine Autoreceptor rox->autoreceptor  Stimulates reduction Reduced Dopamine Synthesis & Release autoreceptor->reduction outcome_rox Low EPS Risk reduction->outcome_rox  Results in d2 Postsynaptic D2 Receptor (Nigrostriatal Pathway) hal->d2  Blocks blockade Dopamine Signalling Blockade d2->blockade outcome_hal High EPS Risk blockade->outcome_hal  Results in

Detailed Experimental Data and Protocols

Supporting data for the comparison table comes from specific preclinical studies.

Key Experiment on Roxindole

A 1996 study investigated roxindole's effects on the dopamine system in rats and mice to profile its neuropharmacological activity [1].

  • Experimental Subjects: Male Wistar rats and male Albino Swiss mice.
  • Key Behavioral Assays:
    • Catalepsy Antagonism: Roxindole was administered to animals, and its ability to counteract catalepsy (a state of muscular rigidity and fixity of posture used as an animal model for EPS) induced by haloperidol, spiperone, and fluphenazine was measured. Roxindole did not induce catalepsy on its own but antagonized the catalepsy induced by the other antipsychotics [1].
    • Forced Swimming Test (FST): The time of immobility was recorded. A reduction in immobility time is interpreted as a potential antidepressant-like effect. Roxindole significantly reduced immobility time [1].
    • Locomotion and Stereotypy: Roxindole's effects on baseline locomotion, as well as its ability to antagonize amphetamine- and apomorphine-induced hyperlocomotion and stereotypy, were assessed. It decreased locomotor activity at low doses but did not cause hyperactivity or stereotypy at higher doses, and it effectively antagonized stimulant-induced behaviors [1].
Key Data on Haloperidol

The high EPS potential of haloperidol is well-documented in both animal and human studies.

  • Animal Model (Conditioned Locomotor Activity): A 2018 study demonstrated that chronic administration of haloperidol (1 mg/kg/day) significantly reduced spontaneous locomotor activity and water intake in mice, creating a state similar to catalepsy [5]. This aligns with its known D2 antagonist profile.
  • Human Case Report: A 2021 case detailed a patient with schizophrenia who smoked cannabis mixed with crushed haloperidol tablets (30 mg). He presented to the emergency department with acute dystonia, exhibiting increased muscle tone and difficulty ambulating. The dystonia resolved within 60 minutes of intramuscular administration of the anticholinergic drug diphenhydramine [3]. This highlights the rapid onset of acute EPS with haloperidol, even via an unconventional route of administration.
  • Clinical Trial Data: A 2018 single-blind clinical trial compared haloperidol (5 mg IV) to quetiapine (50 mg oral) for controlling conversion disorder symptoms. While both drugs were effective, extrapyramidal symptoms were the most common side effect in the haloperidol group (9.59%), occurring at a statistically significantly higher rate than in the quetiapine group [6].

Interpretation and Research Implications

The experimental data consistently shows that roxindole and haloperidol sit on opposite ends of the EPS risk spectrum due to their distinct mechanisms.

  • Roxindole's EPS-Sparing Profile: By acting as a dopamine autoreceptor agonist, roxindole modulates the system by reducing dopamine release when needed. This approach does not create a complete blockade of postsynaptic receptors, which is the primary cause of motor side effects. Its ability to antagonize haloperidol-induced catalepsy further underscores its potential as an EPS-sparing agent [1].
  • Haloperidol's High EPS Risk: As a potent D2 receptor antagonist, haloperidol directly and strongly blocks dopamine signaling in the nigrostriatal pathway. This leads to a relative excess of acetylcholine, causing a disruption in the basal ganglia's control of motor function and manifesting as EPS [2] [3] [4]. The risk is dose-dependent and can be acute (dystonia, akathisia) or chronic (tardive dyskinesia).

References

×

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

382.1811912 Da

Monoisotopic Mass

382.1811912 Da

Heavy Atom Count

27

UNII

NS63HO5457

MeSH Pharmacological Classification

Antidepressive Agents

Other CAS

108050-82-4

Wikipedia

Roxindole hydrochloride

Dates

Last modified: 09-12-2023

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